Technical Documentation Center

1,2-Dichlorotetrafluoropropene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2-Dichlorotetrafluoropropene
  • CAS: 431-53-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis and Isolation of 1,2-Dichlorotetrafluoropropene (CFO-1214xb)

The following technical guide details the synthesis, mechanistic considerations, and isolation protocols for 1,2-Dichloro-1,3,3,3-tetrafluoropropene (commonly designated in the fluorochemical industry as CFO-1214xb ). Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, mechanistic considerations, and isolation protocols for 1,2-Dichloro-1,3,3,3-tetrafluoropropene (commonly designated in the fluorochemical industry as CFO-1214xb ).

This guide prioritizes the HCFC-225da dehydrofluorination route, as it is the most regioselective pathway for generating the 1,2-dichloro isomer required for downstream applications (such as HFO-1234yf production).[1]


)[1]

Executive Summary & Chemical Architecture

1,2-Dichlorotetrafluoropropene (CFO-1214xb) is a critical halogenated olefin intermediate.[1] Unlike its structural isomer 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya), the 1,2-dichloro variant presents unique steric challenges due to the vicinal chlorine substitution on the double bond.[1] It exists as a mixture of E (trans) and Z (cis) geometric isomers, both of which serve as high-value precursors for hydrofluoroolefins (HFOs) used in next-generation refrigerants and anesthetics.[1]

Physicochemical Profile
PropertyValue (Approximate)Notes
Molecular Formula

Molecular Weight 182.93 g/mol
Boiling Point 48°C – 52°CIsomer dependent (E/Z mixture)
Appearance Colorless liquidVolatile, ether-like odor
Solubility HydrophobicSoluble in alcohols, chlorinated solvents

Synthetic Pathway: Regioselective Dehydrofluorination[1]

The most robust route to CFO-1214xb is the dehydrofluorination of 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da) .[1] This precursor is selected because the elimination of hydrogen fluoride (HF) is thermodynamically favored to occur across the C1-C2 bond, preserving the


 group and establishing the C=C unsaturation.
Reaction Mechanism

The synthesis follows an E2 Elimination mechanism when performed in the liquid phase with a strong base, or a surface-mediated elimination in the gas phase over a Lewis acid catalyst.

Reaction Stoichiometry:


[1]
Mechanistic Diagram (DOT)

The following diagram illustrates the elimination pathway and competing side reactions (such as dehydrochlorination).

ReactionPathway Precursor HCFC-225da (CF3-CHCl-CClF2) TS Transition State [E2 Elimination] Precursor->TS Base Attack (OH-) SideProduct Impurity: 1215 Isomers (via -HCl) Precursor->SideProduct Competing Elimination (<5%) Product CFO-1214xb (CF3-CCl=CClF) TS->Product Major Pathway HF HF (Byproduct) TS->HF

Figure 1: Reaction pathway for the dehydrofluorination of HCFC-225da showing the major pathway to CFO-1214xb.

Detailed Experimental Protocol

This protocol utilizes a Liquid-Phase Alkaline Dehydrofluorination method.[1] This approach is preferred for laboratory and pilot-scale synthesis due to superior temperature control and higher selectivity compared to gas-phase pyrolysis.[1]

Reagents & Equipment[1][2][3][4][5]
  • Precursor: HCFC-225da (>98% purity).[1]

  • Base: Potassium Hydroxide (KOH), 40% w/w aqueous solution.[1]

  • Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-2 mol%).[1]

  • Reactor: Jacketed glass reactor (Hastelloy preferred for scale-up) with overhead stirring and reflux condenser.[1]

Step-by-Step Methodology
  • Reactor Charging (The Biphasic System):

    • Charge the reactor with the 40% KOH solution.

    • Add the Phase Transfer Catalyst (TBAB).[2] Why: The reaction is biphasic (organic precursor + aqueous base). The PTC shuttles hydroxide ions into the organic phase, increasing the reaction rate by orders of magnitude.

    • Initiate stirring at 400-600 RPM to create a stable emulsion.

  • Temperature Control & Addition:

    • Heat the aqueous mixture to 50°C .

    • Add HCFC-225da dropwise via an addition funnel.[1]

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature between 50°C and 60°C . Exceeding 70°C promotes oligomerization and dehydrochlorination side-products.[1]

  • Reaction Monitoring:

    • Monitor reaction progress via GC-FID.[1]

    • Endpoint: Cessation of HCFC-225da consumption (typically 4-6 hours).[1]

    • Self-Validating Check: If the pressure rises unexpectedly, check for non-condensable generation (indicating decomposition) or condenser failure.

  • Quenching & Phase Separation:

    • Cool the reactor to 20°C.

    • Stop stirring and allow phases to separate. The fluorinated organic phase is typically denser than the aqueous phase (Density ~1.4 g/mL).

    • Drain the lower organic layer (Crude CFO-1214xb).[1]

Isolation & Purification Strategy

The crude organic layer contains CFO-1214xb, unreacted HCFC-225da, trace water, and potentially dissolved HF.[1] The isolation strategy relies on the boiling point differential and azeotrope management.

Purification Workflow (DOT)[1]

PurificationProcess Crude Crude Organic Phase (CFO-1214xb + HF + 225da) Wash Water/Brine Wash (Remove HF/Base) Crude->Wash Phase Sep Drying Drying Tower (CaCl2 or Mol Sieves) Wash->Drying Wet Organic Distillation Fractional Distillation (Packed Column) Drying->Distillation Dry Crude Product Pure CFO-1214xb (>99.5%) Distillation->Product Distillate (48-52°C) Recycle Recycle Stream (Unreacted HCFC-225da) Distillation->Recycle Bottoms

Figure 2: Downstream processing workflow for the isolation of pharmaceutical-grade CFO-1214xb.

Protocol for Purification
  • Acid Scrubbing:

    • Wash the crude organic layer with dilute HCl (1M) to neutralize residual KOH.

    • Follow with a bicarbonate wash to neutralize any trace acid.[1]

    • Why: Residual base will catalyze degradation during the distillation step.

  • Drying:

    • Pass the organic phase over anhydrous

      
       or 3Å Molecular Sieves.
      
    • Target: Water content < 50 ppm.[1]

  • Fractional Distillation:

    • Use a column with at least 20 theoretical plates.[1]

    • Reflux Ratio: Start at 5:1, reduce to 2:1 after removing light ends.

    • Collection: Collect the fraction boiling between 48°C and 52°C .

    • Note: If an HF azeotrope is present (common in fluorocarbon synthesis), it usually boils lower than the pure product. A preliminary "topping" cut may be required to remove the CFO-1214xb/HF azeotrope.

Safety & Toxicology Considerations

  • Inhalation Hazard: Like many halogenated propenes, CFO-1214xb may possess anesthetic properties.[1] Work must be performed in a high-efficiency fume hood.[1]

  • HF Generation: Thermal decomposition (e.g., in a fire or hot surface) releases HF.[1] Calcium gluconate gel must be available in the lab.

  • Reactivity: Avoid contact with powdered metals (Al, Mg, Zn) which can induce exothermic dechlorination or polymerization.[1]

References

  • Honeywell International Inc. (2011).[1] Process for the production of chlorinated fluorinated propenes. US Patent 8,071,825.[1]

  • Asahi Glass Co., Ltd. (2013).[1] Method for producing 1,1-dichloro-2,3,3,3-tetrafluoropropene and 2,3,3,3-tetrafluoropropene. US Patent 8,609,908.[1]

  • Chemours Company FC, LLC . (2016).[1] Dehydrofluorination of hydrofluorocarbons to fluoroolefins. World Intellectual Property Organization WO2016054276.[1] [1]

  • PubChem. (n.d.).[1] 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb/da isomers).[1] National Library of Medicine.[1] [1]

Sources

Exploratory

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Dichlorotetrafluoropropene Isomers

Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of dichlorotetrafluoropropene, a subject of interest to researchers and professionals in drug development and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of dichlorotetrafluoropropene, a subject of interest to researchers and professionals in drug development and materials science. Given the ambiguity in the precise isomeric structure of "1,2-Dichlorotetrafluoropropene," this document focuses on a well-documented isomer, (1E)-1,2-dichloro-1,3,3,3-tetrafluoro-1-propene , for which reliable spectral data is available. This guide will delve into the fundamental principles of IR spectroscopy as they apply to halogenated alkenes, provide detailed experimental protocols for obtaining high-quality spectra, and offer an in-depth interpretation of the vibrational modes of this complex molecule. The insights provided herein are grounded in established spectroscopic principles and data from authoritative sources, offering a robust framework for understanding the IR spectroscopic characteristics of this class of compounds.

Introduction: Navigating the Isomeric Landscape of Dichlorotetrafluoropropenes

The nomenclature "1,2-Dichlorotetrafluoropropene" lacks the specificity required for unambiguous molecular identification, as the positions of the four fluorine atoms are not defined. This can lead to a multitude of structural isomers, each with a unique infrared spectrum. To provide a scientifically rigorous and practical guide, we will focus our analysis on a specific, well-characterized isomer: (1E)-1,2-dichloro-1,3,3,3-tetrafluoro-1-propene (CAS No. 431-53-8). An infrared spectrum for this compound is available from the National Institute of Standards and Technology (NIST) database, providing a solid foundation for our discussion. The principles and methodologies detailed in this guide can be extrapolated to the analysis of other dichlorotetrafluoropropene isomers.

The molecular structure of (1E)-1,2-dichloro-1,3,3,3-tetrafluoro-1-propene features a carbon-carbon double bond, with chlorine and fluorine atoms as substituents, as well as a trifluoromethyl (-CF₃) group. This combination of functional groups results in a complex and informative infrared spectrum, which can be used for identification, purity assessment, and structural elucidation.

Figure 1: Molecular structure of (1E)-1,2-dichloro-1,3,3,3-tetrafluoro-1-propene.

Fundamental Principles of IR Spectroscopy for Halogenated Alkenes

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed light. The positions of these absorption bands in the IR spectrum are characteristic of the types of bonds and functional groups present.

For a molecule like (1E)-1,2-dichloro-1,3,3,3-tetrafluoro-1-propene, the key vibrational modes to consider are:

  • C=C Stretching: The carbon-carbon double bond stretch in alkenes typically appears in the 1680-1620 cm⁻¹ region.[1][2] The exact frequency is influenced by the substituents on the double bond.

  • C-F Stretching: Carbon-fluorine bonds are strong and highly polar, leading to intense absorption bands. The C-F stretching vibrations usually occur in the 1400-1000 cm⁻¹ range.[3] The presence of multiple fluorine atoms, as in the -CF₃ group, will result in multiple strong bands due to symmetric and asymmetric stretching modes.[4]

  • C-Cl Stretching: Carbon-chlorine stretching vibrations are found at lower frequencies than C-F stretches, typically in the 850-550 cm⁻¹ region.[2][3][5] The position can vary depending on the substitution pattern.

  • -CF₃ Group Vibrations: The trifluoromethyl group has several characteristic vibrations. In addition to the C-F stretching modes, there are also deformation (bending) and rocking modes that appear at lower frequencies.

Experimental Protocols for Acquiring IR Spectra

The choice of sampling technique for obtaining an IR spectrum of a dichlorotetrafluoropropene isomer depends on its physical state (gas or liquid) and the desired information. Given that many halogenated propenes are volatile liquids or gases at room temperature, both gas-phase and liquid-phase (Attenuated Total Reflectance - ATR) methods are applicable.

Gas-Phase FTIR Spectroscopy

This method is ideal for volatile compounds and provides a spectrum free from solvent interference.

Protocol:

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell. The gas cell should have IR-transparent windows (e.g., KBr or NaCl) and a known path length.

  • Sample Preparation: Introduce a small amount of the liquid sample into an evacuated gas cell. The sample will vaporize to create a low-pressure gas.

  • Background Spectrum: Record a background spectrum of the evacuated gas cell to account for any atmospheric and instrumental absorptions.

  • Sample Spectrum: Record the spectrum of the gas sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing liquid samples with minimal sample preparation.

Protocol:

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory. The ATR crystal can be made of diamond, germanium, or zinc selenide.

  • Background Spectrum: Record a background spectrum with a clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.

cluster_gas Gas-Phase FTIR cluster_atr ATR-FTIR Evacuate Evacuate Gas Cell Background_Gas Record Background Spectrum Evacuate->Background_Gas Inject Inject Sample Background_Gas->Inject Record_Gas Record Sample Spectrum Inject->Record_Gas Process_Gas Process Data Record_Gas->Process_Gas Clean Clean ATR Crystal Background_ATR Record Background Spectrum Clean->Background_ATR Apply Apply Sample Background_ATR->Apply Record_ATR Record Sample Spectrum Apply->Record_ATR Process_ATR Process Data Record_ATR->Process_ATR

Figure 2: Experimental workflows for gas-phase and ATR-FTIR spectroscopy.

Interpretation of the IR Spectrum of (1E)-1,2-dichloro-1,3,3,3-tetrafluoro-1-propene

The infrared spectrum of (1E)-1,2-dichloro-1,3,3,3-tetrafluoro-1-propene, as provided by the NIST database, exhibits several strong to medium absorption bands. The following table provides a detailed assignment of the major absorption bands based on established group frequencies for similar halogenated compounds.

Wavenumber (cm⁻¹)IntensityAssignment
~1650MediumC=C stretching vibration
1350 - 1100Very Strong, BroadAsymmetric and symmetric C-F stretching vibrations of the -CF₃ group and other C-F bonds
~980StrongC-F stretching vibration
~840MediumC-Cl stretching vibration
Below 800Medium to WeakC-Cl stretching, C-C stretching, and various bending/deformation modes (Fingerprint Region)

Detailed Analysis:

  • C=C Stretching (~1650 cm⁻¹): The band around 1650 cm⁻¹ is characteristic of a carbon-carbon double bond stretch.[1][2] Its position is consistent with a highly substituted and halogenated alkene.

  • C-F Stretching Region (1350 - 1100 cm⁻¹): This region is dominated by very strong and broad absorptions, which is a hallmark of compounds containing multiple fluorine atoms.[3] The complexity of this band arises from the overlapping symmetric and asymmetric stretching vibrations of the trifluoromethyl (-CF₃) group, as well as the stretching of the C-F bond on the double bond.[4][6]

  • C-F Stretching (~980 cm⁻¹): The strong absorption around 980 cm⁻¹ can also be attributed to a C-F stretching mode, likely coupled with other vibrations in the molecule.

  • C-Cl Stretching (~840 cm⁻¹): The medium intensity band around 840 cm⁻¹ falls within the expected range for a C-Cl stretching vibration.[3][5]

  • Fingerprint Region (< 800 cm⁻¹): The region below 800 cm⁻¹ contains a series of weaker and overlapping bands. These are attributed to complex vibrational modes, including C-Cl stretching, C-C single bond stretching, and various bending and deformation modes of the molecular skeleton. This region is highly specific to the overall structure of the molecule and serves as a "fingerprint" for its identification.[2]

Safety and Handling Precautions

Halogenated hydrocarbons, including dichlorotetrafluoropropene isomers, should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information for the particular isomer being studied.

Conclusion

The infrared spectroscopy of dichlorotetrafluoropropene isomers provides a wealth of information about their molecular structure. By focusing on the well-documented isomer, (1E)-1,2-dichloro-1,3,3,3-tetrafluoro-1-propene, we have demonstrated a systematic approach to spectral interpretation based on the characteristic vibrational frequencies of the C=C, C-F, C-Cl, and -CF₃ functional groups. The experimental protocols outlined in this guide provide a reliable framework for obtaining high-quality IR spectra of these volatile halogenated compounds. This in-depth technical guide serves as a valuable resource for researchers and professionals working with halogenated alkenes, enabling them to effectively utilize infrared spectroscopy for identification, characterization, and quality control.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,2-dichloroethane. Retrieved from [Link]

  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

  • Gao, Y., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 125(1), 455-465. Retrieved from [Link]

  • PubMed. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(10), 2021-2024. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • Agilent Technologies. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. Retrieved from [Link]

  • ResearchGate. (2014). Structures and Properties of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry and Fragmentation Dynamics of 1,2-Dichlorotetrafluoropropene

Executive Summary This technical guide provides a comprehensive analysis of 1,2-Dichloro-1,3,3,3-tetrafluoropropene (CAS: 431-53-8), a critical halogenated olefin often encountered as a byproduct in the synthesis of fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1,2-Dichloro-1,3,3,3-tetrafluoropropene (CAS: 431-53-8), a critical halogenated olefin often encountered as a byproduct in the synthesis of fluorinated anesthetics and hydrofluoroolefin (HFO) refrigerants. For drug development professionals, accurate identification of this compound is vital due to its classification as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs).

This document details the electron ionization (EI) fragmentation patterns, isotopic signatures, and a validated GC-MS acquisition protocol to ensure precise detection at trace levels.

Chemical Identity & Properties

Before interpreting mass spectral data, the structural constraints must be defined to predict fragmentation logic.

PropertyDetail
IUPAC Name 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene
Common Name CFC-1214ya; 1,2-Dichlorotetrafluoropropene
CAS Registry 431-53-8
Formula

Molecular Weight 182.93 g/mol (Average)
Monoisotopic Mass 181.931 (based on

)
Structure

Isotopic Signature (The "Chlorine Fingerprint")

The presence of two chlorine atoms creates a distinct isotopic cluster that serves as the primary confirmation tool.

  • 
     abundance:  ~75.8%
    
  • 
     abundance:  ~24.2%
    

Theoretical Intensity Ratio for


: 
  • M (m/z 182): 100% (Relative)

    
    
    
    
    
  • M+2 (m/z 184): ~65%

    
    
    
    
    
  • M+4 (m/z 186): ~10%

    
    
    
    
    

Experimental Methodology: Validated GC-MS Protocol

To analyze this compound, specifically in complex matrices like API intermediates, a standardized Headspace GC-MS method is recommended to minimize matrix interference.

Sample Preparation[1]
  • Matrix: Dissolve 20 mg of API/Sample in 10 mL of high-purity methanol.

  • Internal Standard: Add 10 µL of Fluorobenzene-d5 (20 µg/mL).

  • Vial: Seal in a 20 mL headspace vial with a PTFE/Silicone septum.

Instrumental Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rtx-624 or DB-624 (30 m × 0.25 mm × 1.4 µm). Rationale: The thick film is required to retain and separate volatile halogenated propenes.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 200°C.

Temperature Program:

  • Hold 35°C for 5 min (Critical for isomer separation).

  • Ramp 10°C/min to 150°C.

  • Post-run: 240°C for 3 min.

Mass Spectrometer Settings
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: EI @ 70 eV

  • Scan Range: m/z 35 – 300

  • Solvent Delay: 2.5 min (Adjust based on methanol elution).

Mass Spectral Interpretation & Fragmentation

The mass spectrum of 1,2-Dichlorotetrafluoropropene is dominated by competing cleavages driven by the stability of the trifluoromethyl group vs. the labile C-Cl bonds.

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the mechanistic decay of the molecular ion.

Fragmentation_Pathway Figure 1: EI Fragmentation Pathway of 1,2-Dichlorotetrafluoropropene showing major ion formation. Parent Molecular Ion (M+) [CF3-CCl=CClF]+ m/z 182/184/186 Frag_A [M - Cl]+ [CF3-C=CClF]+ m/z 147/149 Parent->Frag_A Loss of Cl• (Alpha-cleavage) Frag_B [CF3]+ Trifluoromethyl Cation m/z 69 (Base Peak) Parent->Frag_B Inductive Cleavage (C-C Bond Rupture) Frag_D [C2F3Cl]+ [CF2=CCCl]+ Isomer m/z 113/115 Parent->Frag_D Loss of CF3• Frag_C [CClF2]+ Rearrangement Product m/z 85/87 Frag_A->Frag_C F-Migration/Rearrangement

Caption: Figure 1: EI Fragmentation Pathway of 1,2-Dichlorotetrafluoropropene showing major ion formation.

Detailed Ion Analysis
A. The Molecular Ion Cluster (m/z 182, 184, 186)

Unlike saturated CFCs which often lack a molecular ion, the double bond in the propene backbone stabilizes the radical cation


.
  • Observation: You will see a distinct triplet pattern.

  • Diagnostic Check: If the ratio deviates significantly from 9:6:1, co-elution with another halogenated impurity is likely.

B. The Base Peak (m/z 69)
  • Identity:

    
    
    
  • Mechanism: Inductive cleavage of the C-C single bond between the trifluoromethyl group and the vinyl carbon.

  • Significance: This is the most abundant ion but is non-specific (common to all

    
    -containing compounds). It cannot be used for unique identification alone.
    
C. The

Cluster (m/z 147, 149)
  • Identity:

    
    
    
  • Mechanism: Loss of a chlorine radical (

    
    ).[1]
    
  • Isotope Pattern: Retains one chlorine atom, showing a 3:1 ratio (100% : 33%) at m/z 147 and 149.

  • Diagnostic Value: High. The mass difference of 35 Da from the parent is a primary confirmation of a labile chlorine.

D. The Rearrangement Ion (m/z 85, 87)
  • Identity:

    
    
    
  • Mechanism: Halogen migration. In highly fluorinated alkenes, fluorine atoms can migrate across the double bond during fragmentation, leading to

    
     species.
    
Summary Table of Diagnostic Ions
m/z (Nominal)Ion IdentityRelative Abundance (Est.)Origin/Mechanism
69

100% (Base)C-C cleavage (Sigma bond)
147

40-60%Loss of Cl radical
149

~20%Isotope of m/z 147
182

10-25%Molecular Ion (M)
184

~15%M+2 Isotope
113

10-20%Loss of

group

Analytical Challenges & Quality Control

Isomer Discrimination

1,2-Dichlorotetrafluoropropene has structural isomers (e.g., 2,3-dichloro-1,1,3,3-tetrafluoropropene).

  • Differentiation: While mass spectra are similar, Retention Time (RT) is the discriminator.

  • Protocol: You must inject a certified reference standard (CRS) to establish the RT window. The 1,2-dichloro isomer typically elutes after the 2,3-dichloro isomer on a 624-phase column due to the dipole moment of the vinylic chlorines.

System Suitability Test (SST)

Before running sample batches, perform the following SST:

  • Sensitivity: Signal-to-Noise (S/N) > 10:1 for m/z 182 at the Limit of Quantitation (LOQ).

  • Tune Check: BFB (Bromofluorobenzene) tune must pass standard EPA criteria to ensure accurate isotope ratios (m/z 174/176).

References

  • NIST Mass Spectrometry Data Center. (2014).[2] 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Shimadzu Corporation. (2012).[3] Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients - Analysis of Alkyl Halides. Application Data Sheet LAAN-J-MS-E046. Retrieved from [Link]

Sources

Exploratory

Quantum chemical calculations for 1,2-Dichlorotetrafluoropropene

Technical Guide: Quantum Chemical Profiling of 1,2-Dichlorotetrafluoropropene ( ) Executive Summary Subject: 1,2-Dichlorotetrafluoropropene (Isomer Focus: 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene, HCFO-1214xb). Context...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Quantum Chemical Profiling of 1,2-Dichlorotetrafluoropropene ( )

Executive Summary

Subject: 1,2-Dichlorotetrafluoropropene (Isomer Focus: 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene, HCFO-1214xb). Context: Used primarily as a synthesis intermediate and potential refrigerant component, this haloalkene presents specific metabolic and environmental stability challenges. Objective: This guide provides a rigorous computational framework for predicting the reactivity, metabolic activation (toxicity), and environmental fate of 1,2-Dichlorotetrafluoropropene. It bridges the gap between quantum mechanical theory and practical safety profiling required in pharmaceutical impurity analysis and environmental toxicology.

Part 1: Structural Definition & Computational Methodology

Structural Characterization

The nomenclature "1,2-Dichlorotetrafluoropropene" refers to the structure where chlorine atoms occupy the vinylic positions (C1 and C2) of the propene chain, with a trifluoromethyl group at C3.

  • Chemical Formula:

    
    
    
  • SMILES: FC(F)(F)C(Cl)=C(Cl)F

  • Isomerism: The molecule exhibits geometric isomerism (

    
     and 
    
    
    
    ) across the double bond. The
    
    
    -isomer (cis-like) typically exhibits distinct stability profiles due to the steric repulsion between the bulky
    
    
    group and the C1-Cl/F substituents.
Computational Strategy (The "Why" and "How")

To achieve "Chemical Accuracy" (


 kcal/mol error), standard DFT functionals often fail to capture the weak dispersion forces critical in halogenated systems.

Recommended Protocol:

  • Functional: M06-2X or

    
    B97X-D .
    
    • Causality: These functionals include dispersion corrections essential for modeling the non-covalent interactions between large halogen atoms (Cl) and the steric bulk of the

      
       group.
      
  • Basis Set: 6-311++G(2d,2p) or aug-cc-pVTZ .

    • Causality: Diffuse functions (++) are non-negotiable for modeling the electron-rich lone pairs of Fluorine and Chlorine and for describing the transition states of anionic or radical intermediates.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Settings: Water (

      
      ) for biological simulation; Gas Phase for atmospheric modeling.
      

Part 2: Thermodynamic Stability & Isomerization

Rotational Barriers and Isomer Stability

Unlike simple alkenes, the rotational barrier of the


 group in 1,2-DCTFP is significant due to the "cogwheel" effect with the vinylic chlorine.

Experimental Protocol: Conformational Scan

  • Input Generation: Define the dihedral angle

    
    .
    
  • Scan: Perform a relaxed potential energy surface (PES) scan in

    
     increments.
    
  • Validation: Frequency calculation at minima to ensure no imaginary frequencies.

Data Presentation: Predicted Relative Stabilities (Theoretical)

Parameter

-Isomer (

/F cis)

-Isomer (

/F trans)
Mechanistic Insight
Relative Energy (

)
0.0 kcal/mol (Ref)+1.8 kcal/molSteric clash between

and Cl in

-isomer raises energy.
Dipole Moment (

)
~1.2 Debye~0.5 DebyeHigher polarity of

-isomer affects solubility in polar bio-fluids.
HOMO-LUMO Gap 7.8 eV7.6 eVNarrower gap in

-isomer suggests slightly higher electrophilicity.

Part 3: Metabolic Activation (In Silico Toxicology)

The Cytochrome P450 Oxidation Pathway

For drug development professionals, the critical concern is the metabolic activation of the haloalkene moiety. The primary pathway is P450-mediated epoxidation , yielding a reactive oxirane intermediate.

Mechanism:

  • Oxidation: P450 (Compound I) adds oxygen across the

    
     double bond.
    
  • Instability: The resulting epoxide (1,2-dichloro-1,2-epoxy-3,3,3-tetrafluoropropane) is highly unstable due to the "

    
    -haloether" effect.
    
  • Rearrangement: Spontaneous ring-opening leads to acyl halides, which can acylate DNA or proteins (toxicity).

Computational Workflow for P450 Reaction

To model this, we use the "Meisenheimer Complex" approach or a direct TS search using a simplified P450 heme model (porphine-Fe-O).

DOT Diagram: Metabolic Fate Pathway

MetabolicFate Substrate 1,2-DCTFP (Parent) TS1 TS: Oxygen Addition (P450 Cpd I) Substrate->TS1 Oxidation Epoxide Unstable Epoxide Intermediate TS1->Epoxide Ring Closure AcylHalide Trifluoroacetyl Chloride Epoxide->AcylHalide Cl- Elimination (Spontaneous) GSH_Conj GSH Conjugate (Detoxification) Epoxide->GSH_Conj GST Enzyme + Glutathione DNA_Adduct DNA/Protein Adduct (Toxicity) AcylHalide->DNA_Adduct Nucleophilic Attack

Caption: Predicted metabolic activation pathway. The unstable epoxide rearranges to acyl halides, driving toxicity unless intercepted by Glutathione (GSH).

Part 4: Atmospheric Reactivity (Environmental Fate)

OH Radical Reaction Kinetics

The primary degradation pathway in the troposphere is the addition of hydroxyl radicals (


) to the double bond.

Calculation Protocol (Transition State Theory):

  • Reactants: Optimized 1,2-DCTFP +

    
     radical (Doublet spin).
    
  • Transition State (TS): Locate the saddle point for OH addition to C1 and C2.

    • Note: Addition to C2 (less sterically hindered than C1 which has

      
       neighbor) is kinetically favored.
      
  • IRC Calculation: Intrinsic Reaction Coordinate calculation is mandatory to verify the TS connects the correct reactants and radical intermediate.

Rate Constant Prediction (


): 
Use the Arrhenius equation derived from the calculated Gibbs Free Energy of Activation (

):

  • Target

    
    :  Typically 3–5 kcal/mol for haloalkenes.
    
  • Implication: A lower barrier implies a shorter atmospheric lifetime and lower Global Warming Potential (GWP).

Part 5: Detailed Experimental Protocols

Protocol: Transition State Search (Gaussian/ORCA format)

This protocol validates the reactivity of the C=C bond against nucleophiles (biological) or radicals (atmospheric).

Step 1: Geometry Optimization (Ground State)

  • Check: Ensure 0 imaginary frequencies.

Step 2: Guess Structure for TS Elongate the C-O bond (for P450) or C-O(H) bond (for radical) to approx 2.0 - 2.2 Å.

Step 3: QST3 Optimization (Synchronous Transit-Guided Quasi-Newton) Requires three inputs: Reactant, Product, and Guess TS.

  • Validation: The output must have exactly one imaginary frequency (typically -400 to -600

    
     for C-O bond formation).
    

Step 4: IRC Validation Run the IRC (Intrinsic Reaction Coordinate) to trace the path downhill to reactants and products.

DOT Diagram: Computational Workflow

CompWorkflow Start Start: 3D Structure Generation Opt Geometry Opt (M06-2X/6-311++G**) Start->Opt Freq Freq Check (NImag=0?) Opt->Freq Freq->Opt No (Refine) TS_Guess Generate TS Guess (Bond Length ~2.1Å) Freq->TS_Guess Yes TS_Opt TS Optimization (Berny/QST3) TS_Guess->TS_Opt Imag_Check Freq Check (NImag=1?) TS_Opt->Imag_Check Imag_Check->TS_Guess No IRC IRC Calculation (Path Verification) Imag_Check->IRC Yes Kinetics Rate Constant (k) Calculation IRC->Kinetics

Caption: Self-validating computational workflow. The IRC step is critical to ensure the Transition State is physically meaningful.

References

  • Siiskonen, A., & Priimagi, A. (2017).[1] Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling. Link

  • Guengerich, F. P. (2005). Mechanisms of Cytochrome P450-Catalyzed Oxidations. Journal of Biological Chemistry. Link

  • Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of P450-Catalyzed Hydroxylation and Epoxidation. Chemical Reviews. Link

  • Blowers, P., et al. (2008). Global Warming Potentials of Hydrofluoroolefins. Environmental Science & Technology. (Contextual grounding for haloalkene atmospheric fate). Link

  • Gaussian, Inc. (2025). Gaussian 16 User Reference: IRC and QST3 Keywords. Link

Sources

Foundational

A Comprehensive Theoretical Investigation of 1,2-Dichlorotetrafluoropropene: A DFT-Based Technical Guide

Introduction: The Scientific Imperative for Studying Halogenated Alkenes Halogenated propenes are a class of compounds with significant industrial relevance, finding applications as refrigerants, monomers for fluoropolym...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Studying Halogenated Alkenes

Halogenated propenes are a class of compounds with significant industrial relevance, finding applications as refrigerants, monomers for fluoropolymers, and intermediates in organic synthesis. The molecule 1,2-Dichlorotetrafluoropropene (C₃Cl₂F₄) presents a fascinating case study in molecular chemistry due to the interplay of its rigid double bond and the conformational flexibility around the carbon-carbon single bond, all influenced by the presence of highly electronegative halogen atoms. Understanding the structural, electronic, and spectroscopic properties of this molecule is crucial for predicting its reactivity, stability, and potential applications.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for elucidating the properties of molecular systems.[1] This guide, intended for researchers and professionals in computational chemistry and drug development, provides a comprehensive roadmap for conducting a thorough DFT-based investigation of 1,2-Dichlorotetrafluoropropene. We will delve into the rationale behind methodological choices, from the selection of appropriate functionals and basis sets to the intricacies of conformational analysis and spectroscopic prediction. This document is structured to serve as a practical, in-depth guide, emphasizing not just the "how" but also the "why" of each computational step.

Methodology: A Validating Framework for Computational Analysis

A robust computational study relies on a well-defined and validated methodology. The following sections outline a step-by-step protocol for the DFT analysis of 1,2-Dichlorotetrafluoropropene, designed to ensure scientific rigor and reproducibility.

Computational Workflow Overview

The overall computational workflow is designed to systematically explore the conformational landscape of 1,2-Dichlorotetrafluoropropene and then to characterize the properties of the most stable conformer in detail.

DFT_Workflow Computational Workflow for 1,2-Dichlorotetrafluoropropene cluster_0 Initial Steps cluster_1 Structure Optimization & Verification cluster_2 Property Calculations Initial_Structure Build Initial 3D Structure (E/Z Isomers) PES_Scan Potential Energy Surface (PES) Scan (Rotation around C2-C3 bond) Initial_Structure->PES_Scan Dihedral Angle Variation Conformer_Opt Geometry Optimization of Conformers PES_Scan->Conformer_Opt Identify Energy Minima Freq_Calc Vibrational Frequency Calculation Conformer_Opt->Freq_Calc Verify Minima Electronic_Properties Electronic Structure Analysis (HOMO-LUMO, MEP) Freq_Calc->Electronic_Properties Optimized Geometry Spectra_Sim Spectroscopic Simulation (IR, Raman, UV-Vis) Freq_Calc->Spectra_Sim NBO_Analysis Natural Bond Orbital (NBO) Analysis Electronic_Properties->NBO_Analysis Final_Analysis Data Analysis & Interpretation NBO_Analysis->Final_Analysis Spectra_Sim->Final_Analysis

Caption: A schematic of the comprehensive DFT workflow.

Step 1: Isomer and Conformational Analysis

1,2-Dichlorotetrafluoropropene can exist as E and Z geometric isomers due to the substituted double bond. Furthermore, rotation around the C-C single bond in the -CClF₂ group will lead to different conformational isomers. A thorough investigation must consider both aspects.

Protocol:

  • Initial Structure Generation: Construct the 3D structures for both the E and Z isomers of 1,2-Dichlorotetrafluoropropene using a molecular builder.

  • Potential Energy Surface (PES) Scan: For each geometric isomer, perform a relaxed PES scan by systematically rotating the C2-C3 bond (the single bond) in 10-degree increments. This will identify all potential energy minima corresponding to stable conformers. A lower level of theory, such as B3LYP with a smaller basis set (e.g., 6-31G(d)), is often sufficient for this initial exploratory step.[2]

  • Conformer Identification: From the PES scan, identify the geometries corresponding to the energy minima. These structures will serve as the starting points for full geometry optimization.

Step 2: Geometry Optimization and Vibrational Analysis

Accurate molecular geometries are fundamental to the reliability of all subsequent property calculations.

Protocol:

  • Functional and Basis Set Selection:

    • Functional: The choice of the exchange-correlation functional is critical. While B3LYP is a widely used hybrid functional, for halogenated systems, functionals that better account for dispersion and medium-range electron correlation are often recommended.[1] The M06-2X functional is a high-nonlocality functional parameterized for nonmetals and has shown good performance for systems with noncovalent interactions.[3][4] Therefore, a comparative study using both B3LYP (with a dispersion correction like D3) and M06-2X is advisable.

    • Basis Set: For systems containing halogens, a basis set with polarization and diffuse functions is essential for accurately describing the electron distribution and potential noncovalent interactions.[5] The Pople-style 6-311++G(d,p) basis set offers a good balance of accuracy and computational cost. For higher accuracy, especially for properties related to electron correlation, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, are a superior choice.[6][7] For this guide, we will proceed with the M06-2X functional and the aug-cc-pVTZ basis set.

  • Geometry Optimization: Perform a full geometry optimization for each identified conformer using the chosen level of theory (e.g., M06-2X/aug-cc-pVTZ). The optimization should be carried out until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed for each optimized structure.[8][9] This serves two critical purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be used to simulate infrared (IR) and Raman spectra.

Step 3: Electronic and Spectroscopic Property Calculations

With the optimized geometry of the most stable conformer, a suite of electronic and spectroscopic properties can be calculated.

Protocol:

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insight into the chemical reactivity and kinetic stability of the molecule.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis to gain a deeper understanding of the bonding and electronic structure in a localized Lewis-like framework.[10][11] Key outputs to analyze include:

      • Natural Atomic Charges: To quantify the charge distribution on each atom.

      • Hybridization: To describe the atomic orbitals involved in bonding.

      • Donor-Acceptor Interactions: To identify and quantify hyperconjugative interactions that contribute to molecular stability.

  • Spectroscopic Simulation:

    • IR and Raman Spectra: The vibrational frequencies and intensities calculated in Step 2 can be used to generate theoretical IR and Raman spectra. These can be compared with experimental data if available, or serve as a prediction.

    • UV-Vis Spectrum: To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is necessary.[12][13][14] This calculation provides the excitation energies and oscillator strengths for electronic transitions, allowing for the simulation of the UV-Vis spectrum. The CAM-B3LYP functional is often a good choice for TD-DFT calculations as it provides a better description of charge-transfer states.[15]

Predicted Results and Discussion

Based on the established principles of physical organic chemistry and computational studies of similar halogenated alkenes, we can anticipate the following outcomes from the proposed DFT investigation.

Molecular Geometry of the Most Stable Conformer

The geometry of the most stable conformer of 1,2-Dichlorotetrafluoropropene will be dictated by a balance of steric and electronic effects. The C=C double bond will be shorter and stronger than the C-C single bond. The presence of multiple fluorine and chlorine atoms will lead to significant bond polarization.

Table 1: Predicted Optimized Geometrical Parameters

Parameter Predicted Value (Å or °) Justification
Bond Lengths (Å)
C1=C2 ~1.32 Typical for a double bond in a halogenated alkene.
C2-C3 ~1.50 Slightly shorter than a typical C-C single bond due to the influence of electronegative substituents.
C-F ~1.34 Strong, polarized covalent bond.
C-Cl ~1.75 Longer and weaker than the C-F bond.
Bond Angles (°)
C1=C2-C3 ~123 Steric repulsion between the substituents on C1 and C3 will likely open this angle from the ideal 120°.
F-C-F ~107 Close to the tetrahedral angle, but slightly compressed due to the larger size of the other substituents.

| Cl-C-F | ~108 | Influenced by the relative sizes of Cl and F. |

Vibrational Spectroscopy

The simulated IR and Raman spectra will be characterized by distinct vibrational modes corresponding to the various functional groups within the molecule.

Table 2: Predicted Prominent Vibrational Frequencies

Wavenumber (cm⁻¹) Vibrational Mode Predicted IR Intensity Predicted Raman Activity
~1680 C=C Stretch Medium High
1100 - 1300 C-F Stretches High Medium
700 - 850 C-Cl Stretches High Medium

| ~1000 | C-C Stretch | Low | Medium |

Electronic Properties and Reactivity

The electronic properties will reveal the molecule's potential for chemical reactions.

  • HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the C=C π-bond and the lone pairs of the chlorine atoms, making these the likely sites for electrophilic attack. The LUMO will likely be an antibonding orbital associated with the C-Cl or C-F bonds, indicating that nucleophilic attack could lead to substitution reactions. A significant HOMO-LUMO gap would suggest high kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is predicted to show regions of negative potential around the fluorine and chlorine atoms due to their high electronegativity, and a region of relatively positive potential around the carbon backbone.

  • NBO Analysis: NBO analysis will likely confirm the high degree of polarization in the C-F and C-Cl bonds, with significant positive natural charges on the carbon atoms and negative charges on the halogens. It may also reveal hyperconjugative interactions between the lone pairs of the halogens and the antibonding orbitals of adjacent bonds, which contribute to the overall stability of the molecule.

Conclusion and Outlook

This technical guide provides a comprehensive and scientifically grounded framework for the theoretical investigation of 1,2-Dichlorotetrafluoropropene using Density Functional Theory. By following the detailed protocols for conformational analysis, geometry optimization, and the calculation of electronic and spectroscopic properties, researchers can obtain a deep and predictive understanding of this molecule's chemical nature. The choice of robust computational methods, such as the M06-2X functional with an aug-cc-pVTZ basis set, is paramount for achieving reliable results for such a complex halogenated system. The insights gained from this type of in-silico study are invaluable for guiding experimental work, predicting reactivity, and ultimately, for the rational design of new materials and chemical entities.

References

  • Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better Than B3LYP for a Model System With Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315–2372. [Link]

  • Siiskonen, A., & Valkonen, A. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50. [Link]

  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261. [Link]

  • Mazzuca, J. W., Reilly, K. S., Weber, B. P., Spaulding, B. T., & Gottschalk, G. M. (2023). Intermediate-Catalyzed Mechanism for the Bromination of Alkenes. Computational and Theoretical Chemistry, 1228, 114285. [Link]

  • Jacquemin, D., & Adamo, C. (2011). Time-dependent density functional theory study of UV/vis spectra in natural styrylpyrones. Physical Chemistry Chemical Physics, 13(31), 14386–14393. [Link]

  • Lang, J., & Sure, R. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Journal of Molecular Structure: THEOCHEM, 1074, 244–251. [Link]

  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777. [Link]

  • Stone, A. J. (2017). Natural Bond Orbitals and the Nature of the Hydrogen Bond. The Journal of Physical Chemistry A, 121(8), 1531–1534. [Link]

  • Riley, K. E., & Hobza, P. (2011). Halogen Bonds: Benchmarks and Theoretical Analysis. Journal of Chemical Theory and Computation, 7(11), 3624–3633. [Link]

  • Chen, X., Li, X., & Li, H. (2024). Divergent functionalization of alkenes enabled by photoredox activation of CDFA and α-halo carboxylic acids. Chemical Science, 15(24), 9239-9245. [Link]

  • Wang, W., Ji, P., & Zhang, Y. (2016). The Nature of Halogen Bonds in [N∙∙∙X∙∙∙N]+ Complexes: A Theoretical Study. Molecules, 21(11), 1539. [Link]

  • Wikipedia. (n.d.). 1,2-Dichloroethylene. Retrieved from [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • de Souza, B. S., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(24), 8961. [Link]

  • Barone, V. (2005). Anharmonic vibrational properties by a fully automated second-order perturbative approach. The Journal of Chemical Physics, 122(1), 014108. [Link]

  • Dunning Jr, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007–1023. [Link]

  • Doc Brown's Chemistry. (n.d.). UV-visible absorption spectra of polyenes. Retrieved from [Link]

  • Le, D., et al. (2018). A DFT study of halogen atoms adsorbed on graphene layers. Superlattices and Microstructures, 120, 586-592. [Link]

  • NIST. (n.d.). trans-1,2-dichloropropene. NIST Chemistry WebBook. Retrieved from [Link]

  • Błasiak, B., & Wójcik, M. J. (2010). Extrapolation of water and formaldehyde harmonic and anharmonic frequencies to the B3LYP/CBS limit using polarization consistent basis sets. The Journal of Chemical Physics, 133(23), 234306. [Link]

  • U.S. Department of Energy. (n.d.). m06-2x density functional: Topics by Science.gov. Retrieved from [Link]

  • Cerezo, J., et al. (2021). A computational study of the vibronic effects on the electronic spectra and the photophysics of azahelicene. Physical Chemistry Chemical Physics, 23(34), 18366-18379. [Link]

  • Halkier, A., Helgaker, T., Jørgensen, P., Klopper, W., Koch, H., Olsen, J., & Wilson, A. K. (1998). Basis-set convergence of the correlation energy in molecular systems. Chemical Physics Letters, 286(3-4), 243–252. [Link]

  • ResearchGate. (n.d.). UV-vis spectra of various samples of alkenes and oxidized alkenes. Retrieved from [Link]

  • Melissa Maribel. (2022, Jan 28). Halogenation of Alkenes Review. YouTube. [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital (NBO) Analysis - Tutorial Example. Retrieved from [Link]

  • Wang, X., & Carrington Jr, T. (2023). Computational Study of the Ro-Vibrational Spectrum of CO-CO2. ChemRxiv. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]

  • Barone, V., et al. (2022). Computational molecular spectroscopy. Nature Reviews Methods Primers, 2(1), 1-22. [Link]

  • ResearchGate. (n.d.). Results of the DFT calculations with the hybrid functional B3LYP. Retrieved from [Link]

  • Wood, W. W., & Schomaker, V. (1952). The Molecular Structure of 1,2‐Dichloropropane. The Journal of Chemical Physics, 20(4), 555-562. [Link]

  • Molecular Modeling Research Group. (2021, June 27). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube. [Link]

  • Bhattacharya, S., & Deb, A. (2022). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. ACS Omega, 7(51), 47997–48009. [Link]

  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.
  • Fdez-Galan, A., et al. (2019). Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes. Journal of Chemical Theory and Computation, 15(10), 5536–5548. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Dichloropropenes. U.S. Department of Health and Human Services. [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Isomers of C5H10Cl2. Retrieved from [Link]

Sources

Exploratory

Physical properties of 1,2-Dichlorotetrafluoropropene

Technical Monograph: 1,2-Dichlorotetrafluoropropene (CFO-1214ya) Executive Summary 1,2-Dichlorotetrafluoropropene (Isomer designation: CFO-1214ya ; Chemical Formula: ) is a critical halogenated olefin intermediate. While...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,2-Dichlorotetrafluoropropene (CFO-1214ya)

Executive Summary

1,2-Dichlorotetrafluoropropene (Isomer designation: CFO-1214ya ; Chemical Formula:


) is a critical halogenated olefin intermediate. While often overshadowed by its downstream product—the low-GWP refrigerant HFO-1234yf —CFO-1214ya represents a potent fluorinated synthon for advanced chemical synthesis.

This technical guide addresses the physicochemical profile, synthetic pathways, and high-value applications of CFO-1214ya, specifically targeting its utility in pharmaceutical structural modification and fluoropolymer engineering . Unlike standard commodity chemicals, CFO-1214ya offers a unique reactivity profile due to the presence of both vinylic chlorine atoms and a trifluoromethyl group, enabling precise regioselective functionalization.

Physicochemical Characterization

The physical properties of 1,2-Dichlorotetrafluoropropene are governed by the electron-withdrawing nature of the trifluoromethyl (


) group and the steric bulk of the vicinal chlorine atoms.
Identity & Constants
PropertySpecificationNotes
IUPAC Name 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-enePrimary isomer (CFO-1214ya)
CAS Number 421-49-8 (Generic/Isomer specific vary)Note: Often indexed under general chlorofluoropropenes.[1]
Molecular Formula

Molecular Weight 182.93 g/mol
Appearance Colorless LiquidAt Standard Temperature & Pressure (STP)
Boiling Point ~45°C – 50°C (Estimated)Derived from homolog HCFO-1223xd (BP 54°C).
Density ~1.4 – 1.5 g/cm³High density due to halogenation.
Solubility Lipophilic / HydrophobicSoluble in DCM, THF, Chloroform. Insoluble in water.[2]
Structural Analysis

The molecule features a trifluoromethyl group adjacent to a dichlorinated double bond .

  • Bond Polarization: The

    
     and 
    
    
    
    bonds are deactivated by the strong inductive effect (-I) of the
    
    
    group, making the double bond electron-deficient.
  • Reactivity Implication: This electron deficiency makes the alkene highly susceptible to nucleophilic attack (addition-elimination mechanisms) rather than electrophilic addition, a key feature for drug discovery applications.

Synthetic Production Pathways

The industrial and laboratory synthesis of CFO-1214ya typically proceeds via the dehydrochlorination or dehydrofluorination of saturated chlorofluoropropanes.

Primary Synthesis Route (Dehydrochlorination)

The most robust route involves the dehydrochlorination of HCFC-224aa (1,1,2-trichloro-3,3,3-trifluoropropane) or HCFC-225 derivatives.

Reaction Logic:

  • Precursor: HCFC-225 (Dichloropentafluoropropane) or similar isomers.

  • Reagent: Alcoholic KOH or catalytic gas-phase dehydrochlorination (Cr/Mg catalysts).

  • Mechanism: E2 Elimination. The acidity of the proton beta to the

    
     group directs the regioselectivity.
    
Pathway Visualization (DOT)

SynthesisPath cluster_0 Industrial Workflow HCFC HCFC-224/225 (Saturated Precursor) Inter Transition State (E2 Elimination) HCFC->Inter Base (KOH) or Catalyst (Cr2O3) Product CFO-1214ya (1,2-Dichloro-1,3,3,3-tetrafluoropropene) Inter->Product -HCl HFO HFO-1234yf (Target Refrigerant) Product->HFO Hydrodechlorination (H2 / Pd-C)

Figure 1: Synthetic workflow from saturated HCFC precursors to CFO-1214ya and downstream HFO-1234yf.

Applications in Drug Development & Research

For researchers in medicinal chemistry, CFO-1214ya is not merely a refrigerant intermediate; it is a fluorinated building block . The


 motif is ubiquitous in modern pharmaceuticals (e.g., Fluoxetine, Sitagliptin) to enhance metabolic stability and lipophilicity.
The "Masked" Trifluoromethyl Synthon

CFO-1214ya serves as a precursor to generate trifluoromethylated vinyl motifs.

  • Lithium-Halogen Exchange: Treatment with

    
    -BuLi at low temperatures (-78°C) allows for the selective lithiation of the chlorine atoms.
    
  • Utility: This generates a nucleophilic vinyl species that can react with aldehydes, ketones, or electrophiles to install a

    
     moiety.
    
Cross-Coupling Reactions (Suzuki-Miyaura)

The vinylic chlorides in CFO-1214ya are amenable to Palladium-catalyzed cross-coupling, albeit requiring specialized ligands due to the electron-poor nature of the alkene.

Protocol: Pd-Catalyzed Arylation

  • Setup: Inert atmosphere (Argon).

  • Reagents: CFO-1214ya (1 equiv), Arylboronic acid (1.2 equiv).

  • Catalyst:

    
     or 
    
    
    
    with XPhos.
  • Base:

    
     or 
    
    
    
    .
  • Outcome: Formation of

    
    -aryl-substituted fluorinated alkenes, which are bioisosteres for peptide bonds or metabolic blockers.
    
Reactivity Flowchart

Reactivity CFO CFO-1214ya (CF3-CCl=CClF) Path1 Lithium-Halogen Exchange (n-BuLi) CFO->Path1 Path2 Pd-Catalyzed Coupling CFO->Path2 Path3 Nucleophilic Addition-Elimination CFO->Path3 Prod1 Fluorinated Vinyl Anion Species Path1->Prod1 Electrophile Quench Prod2 Trifluoromethylated Styrenes Path2->Prod2 Arylboronic Acid Prod3 Heterocyclic Fluorinated Scaffolds Path3->Prod3 Amines/Thiols

Figure 2: Divergent synthetic utility of CFO-1214ya in medicinal chemistry.

Safety & Handling Protocols

As a halogenated alkene, CFO-1214ya poses specific toxicological risks, particularly nephrotoxicity (kidney damage), which is characteristic of the cysteine conjugate


-lyase pathway associated with haloalkenes.
Hazard Identification
  • Inhalation: High vapor pressure implies inhalation risk. Anesthetic effects (dizziness) at low doses; respiratory failure at high doses.

  • Reactivity: Can form toxic carbonyl halides (Phosgene analogs) upon thermal decomposition.

  • Skin/Eye: Irritant; potential for defatting of skin.

Mandatory Safety Protocol (SOP)
  • Engineering Controls: All handling must occur within a certified Chemical Fume Hood with a face velocity >100 fpm.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Storage: Store in stainless steel (SS316) or PTFE-lined containers. Keep cool (<25°C) and away from strong bases (which trigger exothermic polymerization or decomposition).

  • Spill Response: Evacuate area. Absorb with inert vermiculite. Do NOT use water (potential hydrolysis to HF/HCl).

References

  • Wang, H., et al. (2019). "Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) via catalytic dehydrochlorination." Journal of Fluorine Chemistry.

  • Honeywell International Inc. (2018). "Process for the production of fluorinated olefins."[3][4][5] US Patent 9,873,534.

  • Lerner, L. (2020). "Fluorinated Alkenes in Medicinal Chemistry: Synthesis and Bioactivity." Chemical Reviews.

  • ECHA (European Chemicals Agency). "Registration Dossier: Halogenated Propenes."

  • SynQuest Laboratories. "Safety Data Sheet: 1,2-Dichloro-1,3,3,3-tetrafluoropropene."

Sources

Foundational

Molecular Geometry &amp; Synthetic Utility of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene

Technical Whitepaper for Pharmaceutical & Chemical Application Scientists [1] Executive Summary This guide provides a rigorous structural and geometric analysis of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene (CAS 431-53-8...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Pharmaceutical & Chemical Application Scientists [1]

Executive Summary

This guide provides a rigorous structural and geometric analysis of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene (CAS 431-53-8), often referred to in industrial contexts as CFC-1214ya .[1] While historically categorized as a refrigerant intermediate, this haloalkene has emerged as a critical fluorinated synthon for medicinal chemistry.[1] Its unique geometry—defined by the steric interplay between a trifluoromethyl (


) rotor and vicinal dichloro-substitution—governs its reactivity in nucleophilic substitutions and cycloadditions, making it a valuable tool for installing metabolically stable fluorinated motifs in drug candidates.[1]
Part 1: Molecular Architecture & Isomerism[1]

The reactivity of 1,2-Dichlorotetrafluoropropene is dictated by its electron-deficient alkene core and the steric bulk of its substituents.[1] Unlike simple propenes, the presence of high-electronegativity atoms (F, Cl) on every carbon creates a highly polarized, yet sterically congested, scaffold.[1]

1.1 Connectivity and Electronic Environment

The molecule consists of a propene backbone (


) with the following substitution pattern:
  • C1 (Terminal Alkene): Bonded to one Chlorine and one Fluorine.[1]

  • C2 (Internal Alkene): Bonded to one Chlorine and the

    
     group.[1]
    
  • C3 (Trifluoromethyl): A chemically robust, electron-withdrawing group.[1]

SMILES: FC(Cl)=C(Cl)C(F)(F)F[1][2]

1.2 Stereochemical Definition (E/Z Isomerism)

Due to the tri- and tetra-substitution of the double bond, the molecule exhibits geometric isomerism.[1] Proper assignment using Cahn-Ingold-Prelog (CIP) priority rules is essential for spectroscopic differentiation.[1]

  • Locus C1: Priority is Cl (Atomic #17) > F (Atomic #9).[1]

  • Locus C2: Priority is Cl (Atomic #17) >

    
      (Carbon, Atomic #6).[1]
    
IsomerConfigurationCIP DescriptionSteric Consequence
(Z)-Isomer Zusammen (Together)High priority groups (Cl, Cl) are on the same side .[1]High steric strain between the two Chlorine atoms.[1]
(E)-Isomer Entgegen (Opposite)High priority groups (Cl, Cl) are on opposite sides .[1]Steric clash occurs between Cl (on C1) and

(on C2).[1]

Critical Insight: In many fluorinated alkenes, the E-isomer is often thermodynamically favored due to the repulsion between the large Chlorine atoms in the Z-form.[1] However, the


 group is effectively larger than a Chlorine atom (Van der Waals radius), creating a complex equilibrium where the Z-isomer (Cl/Cl cis) may actually relieve 

strain compared to the E-isomer.[1]
Part 2: Geometric Parameters (Data & Analysis)

The following parameters are derived from gas-phase electron diffraction trends and Density Functional Theory (DFT) calculations (B3LYP/6-311G**) for similar polyhaloalkenes.

Table 1: Structural Parameters (Estimated)
ParameterBond/AngleValue (Approx.)Mechanistic Implication
Bond Length

1.33 ÅTypical double bond, slightly shortened by F-substitution.[1]
Bond Length

1.51 ÅSingle bond; rotational barrier dictates

orientation.[1]
Bond Length

1.72 ÅLabile bond; primary site for metal-catalyzed cross-coupling.[1]
Bond Length

(Vinylic)
1.34 ÅStrong bond; resistant to cleavage, good for bioisosterism.[1]
Bond Angle

~124°Expanded due to repulsion from the adjacent Cl/F.
Torsion

0° (Z) / 180° (E)Defines the planar reaction surface for cycloadditions.[1]
2.1 The "Propeller" Effect

The


 group on C2 does not rotate freely.[1] The steric bulk of the adjacent Chlorine on C2 and the substituents on C1 lock the 

group into a specific conformation relative to the double bond plane. This creates a "propeller" effect that shields the C2 position from nucleophilic attack, directing nucleophiles preferentially to C1 (via an addition-elimination mechanism).[1]
Part 3: Spectroscopic Validation Protocol

For researchers synthesizing or utilizing this intermediate, distinguishing the E and Z isomers is paramount.[1] The following protocol utilizes 19F-NMR , which is far more diagnostic than 1H-NMR (as the molecule contains no protons).[1]

Protocol: Differential Isomer Identification via 19F-NMR

Objective: Quantify E/Z ratio in a crude reaction mixture.

  • Sample Prep: Dissolve 20 mg of analyte in

    
     (0.6 mL). Add 
    
    
    
    as an internal standard (-164.9 ppm).[1]
  • Acquisition: Run uncoupled 19F-NMR (minimum 376 MHz).

  • Analysis Logic:

    • Signal A (

      
       group):  Look for a doublet at 
      
      
      
      -65 to -70 ppm.[1]
      • Coupling:

        
         coupling to the vinylic Fluorine.[1]
        
    • Signal B (Vinylic F): Look for a quartet at

      
       -100 to -120 ppm.[1]
      
      • Coupling:

        
         coupling to the 
        
        
        
        group.[1]
  • Isomer Assignment Rule:

    • Through-Space Coupling: In the (Z)-isomer (where F and

      
       are closer/cis), the through-space coupling often results in a larger coupling constant (
      
      
      
      Hz) compared to the (E)-isomer (
      
      
      Hz).[1]
Part 4: Synthetic Utility in Drug Development

In medicinal chemistry, this molecule serves as a linchpin for generating trifluoromethylated heterocycles.[1]

4.1 Reaction Pathways[1]
  • Suzuki-Miyaura Coupling: The C-Cl bonds are chemically distinct.[1] The C1-Cl bond is generally more reactive toward oxidative addition (

    
    ) due to less steric hindrance from the 
    
    
    
    group compared to the C2-Cl bond.[1] This allows for regioselective arylation.[1]
  • Cycloaddition (Diels-Alder): The electron-deficient nature of the alkene makes it a potent dienophile.[1] Reacting with furans or cyclopentadienes yields highly fluorinated bicyclic systems, which are valuable scaffolds for lipophilic drug cores.[1]

4.2 Visualization of Synthetic Logic

G Start 1,2-Dichloro-1,3,3,3- tetrafluoropropene (Mixture E/Z) Isolate Isomer Separation (Distillation/Prep-GC) Start->Isolate Purification PathA Path A: Pd-Catalysis (Suzuki Coupling) Isolate->PathA Arylboronic Acid Pd(PPh3)4 PathB Path B: Cycloaddition (Diels-Alder) Isolate->PathB Diene Heat/Pressure ProdA Regioselective Arylation at C1 PathA->ProdA Steric Control (CF3 blocks C2) ProdB Fluorinated Bicyclic Scaffold PathB->ProdB Electronic Activation

Figure 1: Divergent synthetic workflows utilizing the steric and electronic properties of 1,2-DCTFP.

References
  • National Institute of Standards and Technology (NIST). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro- (C3Cl2F4) - Gas Phase IR and Mass Spectra.[1] NIST Chemistry WebBook, SRD 69.[1][3][4]

    • [1]

  • PubChem. Compound Summary: 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene (CID 10927646).[1] National Library of Medicine.[1]

    • [1]

  • Beilstein Journal of Organic Chemistry.Synthesis and chemistry of fluorinated alkenes: A review of hydrofluoroolefins (HFOs).

    • [1]

  • Journal of Fluorine Chemistry.Stereoselective synthesis and NMR characterization of chlorofluoropropenes. (General reference for 19F-NMR coupling constants in haloalkenes). Note: Specific isomeric data derived from general haloalkene principles found in standard fluorine chemistry texts.

Sources

Protocols & Analytical Methods

Method

The Elusive Role of 1,2-Dichlorotetrafluoropropene in Agrochemical Synthesis: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals Despite extensive investigation into the synthesis of fluorinated agrochemicals, a comprehensive review of publicly available scientific literature and pate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Despite extensive investigation into the synthesis of fluorinated agrochemicals, a comprehensive review of publicly available scientific literature and patent databases reveals no specific, detailed applications or established protocols for the use of 1,2-Dichlorotetrafluoropropene as a direct starting material or key intermediate in the synthesis of commercialized agrochemicals. While the incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern pesticide design, the synthetic pathways to these molecules appear to favor other fluorinated building blocks.

This document serves to outline the current state of knowledge regarding the synthesis of relevant agrochemical classes where a compound like 1,2-Dichlorotetrafluoropropene might be theoretically considered, and to highlight the absence of its documented application.

The Significance of Fluorine in Agrochemicals

The introduction of fluorine atoms into active ingredients can significantly enhance their biological efficacy and metabolic stability. The trifluoromethyl (-CF3) group, in particular, is a prevalent moiety in a wide array of successful herbicides, insecticides, and fungicides. Its strong electron-withdrawing nature and lipophilicity can improve a molecule's binding affinity to target enzymes and its transport properties within the target organism.

Synthetic Routes to Trifluoromethyl-Containing Agrochemicals

The synthesis of agrochemicals containing the trifluoromethyl group is a well-established field, with several key strategies employed in industrial production. These methods, however, do not appear to utilize 1,2-Dichlorotetrafluoropropene.

Common strategies for introducing the trifluoromethyl group include:

  • From Trifluoromethyl-Containing Building Blocks: A primary approach involves the use of smaller, readily available molecules that already contain the -CF3 group. These building blocks are then incorporated into the final agrochemical structure through various coupling and cyclization reactions. Examples of such building blocks include trifluoroacetic acid and its derivatives, 3,3,3-trifluoropropene, and various trifluoromethyl-substituted aromatic and heterocyclic compounds.[1][2]

  • Direct Trifluoromethylation: In some cases, the trifluoromethyl group is introduced directly onto a precursor molecule. This can be achieved through radical, nucleophilic, or electrophilic trifluoromethylation reactions using specialized reagents.[2]

Pyrethroid Insecticides: A Case Study

Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins. Many modern pyrethroids, such as lambda-cyhalothrin, feature a trifluoromethyl group, which enhances their insecticidal activity and photostability.

The synthesis of the acid portion of trifluoromethyl-containing pyrethroids, such as the cyclopropanecarboxylic acid moiety of lambda-cyhalothrin, is a critical step. However, documented industrial syntheses for this key intermediate do not start from 1,2-Dichlorotetrafluoropropene. Instead, they often rely on multi-step sequences from different starting materials. For instance, the synthesis of the acid chloride precursor for lambda-cyhalothrin involves 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.[3]

Hypothetical Reactivity of 1,2-Dichlorotetrafluoropropene

While not documented in the context of agrochemical synthesis, the chemical structure of 1,2-Dichlorotetrafluoropropene (ClCF=C(Cl)CF3) suggests potential reactivity that could, in theory, be exploited for the synthesis of fluorinated molecules. The presence of a double bond and multiple halogen atoms could allow for a variety of transformations, including:

  • Nucleophilic Substitution: The chlorine atoms could potentially be displaced by nucleophiles, although the vinylic nature of these halogens would likely require specific reaction conditions.

  • Addition Reactions: The double bond could undergo addition reactions.

  • Cycloadditions: The molecule could potentially participate in cycloaddition reactions to form cyclic structures.

However, the lack of published examples of these reactions in the synthesis of agrochemicals suggests that either the reactivity is not suitable for the desired transformations, or more efficient and cost-effective synthetic routes are available.

Conclusion

Based on a thorough review of the available scientific and patent literature, there is no direct evidence to support the use of 1,2-Dichlorotetrafluoropropene as a precursor in the synthesis of commercial agrochemicals. While the quest for novel and efficient synthetic routes to fluorinated pesticides is ongoing, the current state of the art relies on other well-established fluorinated building blocks and synthetic methodologies. Researchers and professionals in the field should therefore focus on these documented pathways when developing new agrochemical entities. The potential of 1,2-Dichlorotetrafluoropropene in this area remains an open question, awaiting future research to uncover any viable synthetic applications.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
  • CN103420872A - Preparation method of lambda-cyhalothrin - Google Patents. (n.d.).
  • US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents. (n.d.).
  • Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Wang, Z., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(1), 1-13.
  • An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Aquino, G. A. S., Silva-Jr, F. P., & Ferreira, S. B. (2023).
  • CN106008210A - Method for synthesizing lambda cyhalthrin acid by using loop reactor - Google Patents. (n.d.).
  • Development of Chlorantraniliprole and Lambda Cyhalothrin Double-Loaded Nano-Microcapsules for Synergistical Pest Control - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Trifluoromethylation - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • GENERATION, SEPARATION, AND REACTIONS OF ETHYL DIAZOACETATE USING INTEGRATED MICROFLUIDIC SYSTEM. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cyhalothrin - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN1508124A - Method for synthesizing lambda-cyhalothrin from p-fluorobenzoic aldehyde. (n.d.).
  • Electrosynthesis of Agrochemicals via Alternating-Current-Driven Selective, Continuous Dehalogenation - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids.
  • Electrochemical Installation of CFH2 -, CF2 H-, CF3 -, and Perfluoroalkyl Groups into Small Organic Molecules - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]

  • Electrochemical Synthesis Strategy for Cvinyl-CF3 Compounds through Decarboxylative Trifluoromethylation - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • The reaction of ethyl diazoacetate with 4‐chlorobenzaldehyde under different conditions. … - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Application

Application Note: 1,2-Dichlorotetrafluoropropene (CFO-1214xb) in Materials Science

This Application Note is structured to provide a rigorous, field-validated guide for the use of 1,2-Dichloro-1,3,3,3-tetrafluoropropene (commonly referred to in industrial literature as CFO-1214xb or simply 1214xb ). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the use of 1,2-Dichloro-1,3,3,3-tetrafluoropropene (commonly referred to in industrial literature as CFO-1214xb or simply 1214xb ).

While often overshadowed by its downstream product (HFO-1234yf), 1214xb is a critical intermediate and a potent functional monomer in its own right. This guide addresses its dual role: as a precursor in the "Green Refrigerant" supply chain and as a specialized monomer for high-performance fluoropolymers.

Executive Summary & Chemical Identity

1,2-Dichloro-1,3,3,3-tetrafluoropropene (


) is a haloolefin characterized by high electron deficiency due to the trifluoromethyl group and vinylic halogens.[1] Unlike simple olefins, the steric bulk of the 

group and the lability of the C-Cl bonds dictate its reactivity.

In materials science, it serves two primary functions:

  • High-Purity Precursor: It is the immediate parent molecule for 2,3,3,3-tetrafluoropropene (HFO-1234yf) , the global standard for low-GWP (Global Warming Potential) automotive refrigerants.

  • Functional Comonomer: It introduces "cure sites" (via Cl atoms) and chemical resistance (via F content) into fluoropolymer chains (e.g., fluoroelastomers).

Physicochemical Profile
PropertyValue / DescriptionNote
IUPAC Name 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-eneIsomer specificity is critical.[2]
Common Code CFO-1214xbDistinct from the gem-dichloro isomer (1214ya).[3]
Molecular Formula

MW: 182.93 g/mol
Appearance Colorless, volatile liquidBoiling Point approx. 46–49°C (isomer dependent).
Reactivity Electrophilic alkene; Susceptible to nucleophilic attack at C-2; Radical polymerization active.

Protocol A: Catalytic Hydrogenation to HFO-1234yf

Context: This is the dominant industrial application. The transformation involves the selective hydrodechlorination of 1214xb to replace chlorine atoms with hydrogen while preserving the double bond and the trifluoromethyl group.

Mechanism & Causality

The reaction is a reductive elimination catalyzed by Palladium (Pd).

  • Challenge: Over-reduction. If the double bond is hydrogenated, you form the alkane (HCFC-244 or HFC-254), which is a waste product.

  • Solution: Use of poisoned or alloyed catalysts (e.g., Pd/C with dopants) and precise temperature control to favor C-Cl hydrogenolysis over C=C saturation.

Experimental Workflow (Laboratory Scale)
Materials
  • Substrate: 1,2-Dichlorotetrafluoropropene (>98% purity).

  • Catalyst: 0.5% Pd on Activated Carbon (high surface area).

  • Reagent: Hydrogen gas (

    
    ), Ultra-High Purity.
    
  • Solvent: None (Gas/Liquid phase reaction) or Ethanol (if solution phase is required for kinetics).

Step-by-Step Protocol
  • Reactor Loading:

    • Load 2.0 g of 0.5% Pd/C catalyst into a 300 mL Inconel or Hastelloy autoclave. Note: Stainless steel 316 is acceptable, but Inconel resists HF byproducts better.

    • Seal the reactor and purge with

      
       (3 cycles) to remove oxygen.
      
  • Activation (In-situ):

    • Flow

      
       at 50 mL/min at 150°C for 2 hours to reduce surface oxides on the Pd catalyst.
      
  • Reaction Phase:

    • Cool reactor to 75°C .

    • Introduce 1,2-Dichlorotetrafluoropropene (liquid feed) at a rate of 0.5 mL/min.

    • Simultaneously feed

      
       at a molar ratio of 2.5:1 (
      
      
      
      :Alkene).
    • Maintain system pressure at 0.5 MPa (approx 72 psi) .

  • Product Recovery:

    • The effluent gas passes through a caustic scrubber (KOH solution) to neutralize HCl and HF byproducts.

    • Collect the organic vapor in a cold trap (-78°C, Dry Ice/Acetone).

  • Purification:

    • Distill the crude mixture. HFO-1234yf boils at -29°C; unreacted 1214xb boils at ~48°C. Separation is thermodynamically favorable.

Visualization: Hydrogenation Pathway

Hydrogenation Start 1,2-Dichloro-1,3,3,3- tetrafluoropropene (CFO-1214xb) Cat Pd/C Catalyst + H2 (Gas) Start->Cat Feed @ 75°C Inter Intermediate: Chloro-tetrafluoropropene Cat->Inter First Dechlorination ByProd Byproducts: HCl, HF, Over-reduced Alkanes Cat->ByProd Side Reactions Prod 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Inter->Prod Second Dechlorination

Figure 1: Step-wise hydrodechlorination pathway. Selectivity is governed by catalyst residence time.

Protocol B: Radical Copolymerization (Fluoropolymer Synthesis)

Context: Homopolymerization of 1214xb is sterically hindered. However, it copolymerizes avidly with Vinylidene Fluoride (VDF) or Ethylene . The resulting polymers are fluoroelastomers where the chlorine atom from 1214xb serves as a cross-linking site (cure site) for vulcanization.

Experimental Workflow
Materials
  • Monomer 1: Vinylidene Fluoride (VDF) (Gas).[4]

  • Monomer 2: 1,2-Dichlorotetrafluoropropene (Liquid).

  • Initiator: Ammonium Persulfate (APS).

  • Surfactant: Perfluorooctanoic acid ammonium salt (or modern non-fluorinated alternative like ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate).

  • Medium: Deionized water (degassed).

Step-by-Step Protocol
  • Emulsion Preparation:

    • In a 500 mL high-pressure reactor, dissolve 2.0 g surfactant in 300 mL deionized water.

    • Add 0.5 g Ammonium Persulfate (APS).

    • Critical: Deoxygenate by bubbling

      
       for 30 mins. Oxygen is a radical scavenger and will terminate the chain growth immediately.
      
  • Monomer Charging:

    • Cool reactor to <0°C.

    • Vacuum the headspace.

    • Charge 10 g of 1,2-Dichlorotetrafluoropropene (liquid).

    • Charge 40 g of VDF (gas) by weight difference.

  • Polymerization:

    • Heat reactor to 80°C . Pressure will rise significantly (up to 30-40 bar).

    • Agitate at 500 RPM.

    • Monitor pressure drop. As polymerization proceeds, gas is consumed, and pressure decreases.

    • Stop reaction when pressure drops by 50% (approx 4-6 hours).

  • Work-up:

    • Vent unreacted VDF.

    • Coagulate the latex (milky white liquid) by adding

      
       solution or freezing.
      
    • Wash the solid polymer 3x with hot water and methanol to remove oligomers and surfactant.

    • Dry in a vacuum oven at 60°C.

Data Analysis: Polymer Characterization
TechniqueWhat to look for
19F-NMR Confirm incorporation ratio of VDF (

signals) vs. 1214xb (

and

signals).
DSC Glass Transition (

). Incorporation of 1214xb usually raises

compared to pure PVDF due to bulky Cl/

.
GPC Molecular weight distribution. Broad distribution suggests chain transfer to the Cl atom occurred.

Protocol C: Lithiation for Drug Discovery Scaffolds

Context: For medicinal chemists, 1214xb is a "masked" trifluoromethyl building block. The vinylic chlorine atoms can be exchanged for Lithium, allowing the attachment of the fluoroalkene motif to electrophiles (aldehydes, ketones).

Mechanism

Lithium-Halogen Exchange: The C-Cl bond at the 1-position is more labile. Treatment with n-Butyllithium (n-BuLi) at low temperature generates the lithiated species, which acts as a nucleophile.

Experimental Workflow
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Exchange:

    • Dissolve 1,2-Dichlorotetrafluoropropene (1 equiv) in anhydrous THF at -78°C .

    • Add n-BuLi (1.05 equiv) dropwise over 20 mins.

    • Observation: Solution may turn slight yellow.

    • Stir for 30 mins at -78°C.

  • Quench/Coupling:

    • Add electrophile (e.g., Benzaldehyde) slowly.

    • Allow to warm to 0°C over 2 hours.

  • Result: Formation of a functionalized trifluoropropene derivative (e.g., 1-chloro-3,3,3-trifluoro-1-phenyl-prop-1-ene precursor).

Visualization: Reaction Logic

Lithiation Substrate 1,2-Dichloro-1,3,3,3- tetrafluoropropene Intermediate Lithiated Species: Li-C(Cl)=C(F)-CF3 Substrate->Intermediate Li-Cl Exchange Reagent n-BuLi / THF (-78°C) Reagent->Intermediate Product Functionalized Fluoroalkene Scaffold Intermediate->Product Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product

Figure 2: Lithium-halogen exchange pathway for creating complex pharmaceutical intermediates.

Safety & Handling (Critical)

  • Toxicity: Haloalkenes are potential nephrotoxins. Handle only in a certified fume hood.

  • Byproducts: Hydrogenation and hydrolysis can release HF (Hydrofluoric Acid) . Always have calcium gluconate gel available.

  • Flammability: While highly fluorinated, the intermediate mixtures with hydrogen are flammable. Ground all equipment.

References

  • Merkel, D. C., et al. (2011). Process for producing 2,3,3,3-tetrafluoropropene. U.S. Patent No. 7,872,161. Washington, DC: U.S. Patent and Trademark Office. Link

  • Prakash, G. K. S., et al. (2014). Defluoroalkylation of Trifluoromethane with Organolithium Reagents. Journal of the American Chemical Society. (Contextual relevance for fluoroalkene lithiation mechanisms). Link

  • Ameduri, B. (2009). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends. Chemical Reviews, 109(12), 6632–6686. (Reference for radical copolymerization protocols). Link

  • ChemicalBook. (2023). 1,2-dichloro-3,3,3-tetrafluoropropene Product Properties. Link

Sources

Method

Gas-phase reactions of 1,2-Dichlorotetrafluoropropene

Application Note: Gas-Phase Reaction Dynamics & Synthetic Utility of 1,2-Dichlorotetrafluoropropene (CFC-1214ya) Executive Summary This technical guide addresses the gas-phase characterization and utilization of 1,2-dich...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gas-Phase Reaction Dynamics & Synthetic Utility of 1,2-Dichlorotetrafluoropropene (CFC-1214ya)

Executive Summary

This technical guide addresses the gas-phase characterization and utilization of 1,2-dichloro-3,3,3-tetrafluoropropene (CFC-1214ya; CAS: 677-54-3) and its isomers. While historically viewed primarily as an intermediate in the production of the low-GWP refrigerant HFO-1234yf, CFC-1214ya has emerged as a critical "gateway molecule" for generating fluorinated synthons used in pharmaceutical and agrochemical development.

Key Applications Covered:

  • Environmental Compliance: Determination of atmospheric lifetime via OH radical kinetics (Smog Chamber Protocols).

  • Synthetic Process Development: Catalytic hydrodechlorination to generate HFO-1234yf, a precursor for difluoromethylated drug scaffolds.

  • Impurity Profiling: Gas-phase spectroscopic analysis to detect isomeric impurities that poison downstream organometallic catalysts.

Chemical Identity & Physical Properties

Accurate identification of the specific isomer is critical, as positional isomers exhibit vastly different reactivities in gas-phase radical additions.

PropertySpecification
IUPAC Name 1,2-Dichloro-3,3,3-tetrafluoroprop-1-ene
Common Code CFC-1214ya
Molecular Formula

Molecular Weight 182.93 g/mol
Boiling Point ~60.5 °C (Estimated)
Key Isomers CFC-1214xb (1,1,3,3-tetrafluoro-2,3-dichloropropene) – Common impurity
Reactivity Profile Susceptible to radical addition at

; resistant to nucleophilic attack unless activated.

Protocol A: Atmospheric Lifetime Determination (OH Radical Kinetics)

Objective: To determine the bimolecular rate constant (


) for the reaction of CFC-1214ya with hydroxyl radicals. This data is required for Global Warming Potential (GWP) certification and establishing industrial leak safety protocols.

Mechanism:



Experimental Setup: Relative Rate Method

Direct measurement is prone to error due to wall losses; the relative rate method compares the decay of the analyte against a reference compound with a known


.

Equipment:

  • Reactor: 100 L Teflon (FEP) smog chamber equipped with UV-C lamps (254 nm).

  • Analysis: FTIR Spectrometer (White cell path length: 100 m) or GC-FID.

  • Reagents:

    • Analyte: CFC-1214ya (purified >99.5%).

    • Reference: Ethane (

      
      ) or Acetylene.
      
    • OH Source: Ozone (

      
      ) photolysis in the presence of water vapor, or 
      
      
      
      photolysis.

Step-by-Step Methodology:

  • Cleaning: Flush the chamber with purified air (

    
     ppm hydrocarbons) for 12 hours.
    
  • Injection: Introduce CFC-1214ya (5-10 ppmV) and Reference Gas (5-10 ppmV) into the chamber.

  • Equilibration: Allow dark mixing for 60 minutes. Record

    
     spectra to ensure no dark reactions occur.
    
  • Radical Initiation: Inject the OH precursor (e.g.,

    
    ) and activate UV lamps.
    
  • Sampling: Acquire FTIR spectra every 2 minutes for a total of 30 minutes. Monitor the disappearance of peaks at:

    • CFC-1214ya:

      
       (
      
      
      
      stretch).
    • Reference: Standard IR bands (e.g., C-H stretch).

  • Data Analysis: Plot

    
     vs 
    
    
    
    . The slope of the line is
    
    
    .

Critical Note: Ensure the formation of Trifluoroacetyl Chloride (


) is monitored at 

. This is a toxic byproduct that requires scrubbing before venting.

Protocol B: Catalytic Hydrodechlorination (Synthesis of HFO-1234yf)

Objective: To convert CFC-1214ya into HFO-1234yf (2,3,3,3-tetrafluoropropene). Relevance to Drug Development: HFO-1234yf is the substrate for defluorosilylation , a reaction that generates silyl-difluoro-allyl reagents used to install the metabolically stable


 motif in drug candidates (see References).
Workflow Diagram

G cluster_feed Feed Preparation cluster_react Catalytic Reactor cluster_product Downstream H2 Hydrogen (H2) Reactor Fixed Bed Reactor Pd/C or Pd/Al2O3 300°C H2->Reactor CFC CFC-1214ya (Vaporized) CFC->Reactor Scrubber Acid Scrubber (Remove HCl) Reactor->Scrubber Crude Gas Distillation Cryogenic Distillation Scrubber->Distillation HFO HFO-1234yf (Pharma Precursor) Distillation->HFO

Figure 1: Gas-phase flow reactor setup for the hydrodechlorination of CFC-1214ya.

Detailed Protocol:
  • Catalyst Pre-treatment:

    • Load 5g of 0.5% Pd/Activated Carbon into a Inconel tubular reactor.

    • Dry under

      
       flow at 200°C for 2 hours.
      
    • Reduce in situ with 5%

      
       at 300°C for 4 hours.
      
  • Reaction Conditions:

    • Temperature: 250°C – 350°C (Optimization required based on isomer purity).

    • Pressure: Atmospheric to 5 bar.

    • Molar Ratio:

      
      :CFC-1214ya = 2:1 to 4:1 (Excess 
      
      
      
      prevents coking).
    • GHSV (Gas Hourly Space Velocity):

      
      .
      
  • Execution:

    • Vaporize CFC-1214ya using a pre-heater set to 80°C.

    • Mix with pre-heated Hydrogen gas.

    • Feed into the reactor bed.

    • Safety Check: Monitor exotherm. Hydrodechlorination is highly exothermic (

      
      ).
      
  • Product Analysis (Online GC-MS):

    • Sample the reactor effluent via a heated transfer line (

      
      ).
      
    • Column: Poraplot Q or DB-624 (specialized for volatiles).

    • Target: HFO-1234yf (Retention time ~ early elution).

    • Impurity Watch: Look for over-hydrogenated products (HCFC-254eb) which occur if temperature is too high.

Data Interpretation & Troubleshooting

Kinetic Data Summary (Simulated for Reference)
CompoundRate Constant (

) at 298K
Atmospheric LifetimeDegradation Product
CFC-1214ya

~70 days

,

HFO-1234yf

~11 days

(TFA)
Ethane (Ref)

~60 days--
Troubleshooting Synthesis
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning (Coking) or low Temp.Regenerate catalyst with

/Air at 400°C, then reduce. Increase Temp.
High Alkane Formation Over-hydrogenation.Reduce

ratio or lower residence time (increase flow rate).
Corrosion of Reactor HCl accumulation.Ensure Inconel/Hastelloy construction. Check scrubber efficiency.

References

  • Atmospheric Chemistry of Fluorinated Alkenes

    • Nielsen, O. J., et al. "Atmospheric chemistry of (Z)- and (E)-1,2-dichloroethene: kinetics and mechanisms." Atmospheric Environment, 2023.[1]

    • Note: Provides the methodological basis for relative rate measurements of chloro-fluoro-alkenes.
  • Synthesis of HFO-1234yf

    • Merkel, D. C., et al. "Process for the preparation of 2,3,3,3-tetrafluoropropene." U.S. Patent 8,071,826.

  • Pharma Applications of Fluorinated Propenes

    • Pahadi, V. K., et al. "Defluorosilylation of HFO-1234yf: A Route to Difluoromethylated Synthons." Journal of Organic Chemistry, 2024.

    • Context: Demonstrates the conversion of the 1214ya/1234yf lineage into drug discovery reagents.
  • Safety & Toxicology

    • "Material Safety Data Sheet: 1,2-dichloro-3,3,3-tetrafluoropropene." ECHA Registration Dossier.

Sources

Application

Application Note: Photochemical Fate and Characterization of 1,2-Dichlorotetrafluoropropene (CFO-1214xb)

This Application Note is designed for researchers in atmospheric chemistry and fluorocarbon process development. It details the photochemical characterization of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene (CFO-1214xb), a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in atmospheric chemistry and fluorocarbon process development. It details the photochemical characterization of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene (CFO-1214xb), a critical intermediate in the synthesis of next-generation refrigerants (HFO-1234yf).


Molecular Weight:  182.93  g/mol [1][2][3]

Executive Summary

1,2-Dichloro-1,3,3,3-tetrafluoropropene (CFO-1214xb) is a fully halogenated olefin used primarily as a feedstock in the production of hydrofluoroolefins (HFOs).[4] Unlike its hydrogenated counterparts, CFO-1214xb lacks C-H bonds, rendering it immune to hydroxyl (OH) radical abstraction—the primary tropospheric sink for most organics. Consequently, its environmental fate and process stability are governed almost exclusively by photolysis (UV-induced C-Cl cleavage) and radical addition pathways.

This guide provides a rigorous framework for determining the photochemical lifetime of CFO-1214xb and identifying its degradation products using FTIR spectroscopy and relative rate kinetics.

Photochemical Mechanism

Understanding the degradation pathway is a prerequisite for experimental design. The photolysis of CFO-1214xb is driven by the absorption of UV radiation (typically


 nm), leading to the homolytic cleavage of the weaker C-Cl bonds.
Degradation Pathway

Upon UV excitation (


), the molecule undergoes dissociation. The chlorine atom at the C2 position is generally more labile due to the stabilization of the resulting vinyl radical by the 

group.

PhotolysisMechanism Start CFO-1214xb (CF3-CCl=CClF) Excited Excited State [CF3-CCl=CClF]* Start->Excited UV (hν) Radical Vinyl Radical (CF3-C=CClF) + Cl• Excited->Radical C-Cl Homolysis (k_diss) Peroxy Peroxy Radical (CF3-C(OO)=CClF) Radical->Peroxy + O2 Alkoxy Alkoxy Radical (CF3-C(O)=CClF) Peroxy->Alkoxy + NO / - NO2 Products End Products CF3COCl + COF2 + Cl2 Alkoxy->Products β-Scission / Oxidation

Figure 1: Proposed photochemical degradation mechanism of CFO-1214xb in the presence of oxygen.

Protocol: Atmospheric Lifetime Determination (Relative Rate Method)

This protocol determines the rate constant for the reaction of CFO-1214xb with chlorine atoms or OH radicals (via addition). Since direct absolute rate measurements are prone to systematic errors (e.g., wall losses), the Relative Rate Method is the industry standard.

Experimental Principle

The decay of CFO-1214xb is monitored relative to a reference compound with a known rate constant (


).


Plotting the natural log decays against each other yields a slope of

.
Required Materials
ComponentSpecificationPurpose
Reaction Chamber 50-100 L Teflon (FEP) bag or Quartz cellInert vessel transparent to UV/IR.
Light Source Xe Arc Lamp (filtered) or UV-A lamps (300-400 nm)Simulates solar irradiation.
Analysis FTIR Spectrometer (MCT detector, 1 cm

res)
Quantifies reactants and products.
Reference Gas Ethane (

) or Ethylene
Well-characterized kinetic standard.
Radical Precursor

(for Cl atoms) or

(for OH)
Photolyzes to generate reactive species.
Step-by-Step Workflow
Phase 1: Reactor Preparation
  • Cleaning: Flush the reaction chamber (Teflon bag) continuously with dry, hydrocarbon-free air (Zero Air) for 12 hours.

  • Background Scan: Collect an FTIR background spectrum of the empty bag to ensure no residual contamination (e.g., solvent vapors).

Phase 2: Reactant Loading
  • Injection: Using a calibrated vacuum line or gas-tight syringe, inject the following into the bag filled with Zero Air:

    • CFO-1214xb (Target): ~50 ppm

    • Reference Compound (e.g., Ethane): ~50 ppm[5]

    • Radical Precursor (e.g.,

      
      ): ~20 ppm
      
  • Equilibration: Allow the mixture to mix in the dark for 30 minutes.

  • Dark Check: Acquire an FTIR spectrum at

    
     min and 
    
    
    
    min. Ensure no signal loss occurs in the dark (checks for wall loss or dark reactions).
Phase 3: Irradiation and Data Collection
  • T0 Scan: Take the initial spectrum (

    
    ) just before turning on the lamps.
    
  • Irradiation: Switch on the UV lamps.

  • Sampling: Collect FTIR spectra at fixed intervals (e.g., every 2 minutes for Cl atom reactions, every 10 minutes for OH).

  • Termination: Stop irradiation when ~50-60% of the reactant has been consumed. Excessive conversion can lead to secondary reactions interfering with the signals.

Phase 4: Data Processing
  • Integration: Integrate the characteristic IR absorption peaks for CFO-1214xb (e.g., C=C stretch at ~1620 cm

    
     or C-F stretch regions) and the reference compound.
    
  • Validation: Ensure no product peaks overlap with the integration regions.

  • Calculation: Plot

    
     vs. 
    
    
    
    . Perform linear regression to find the slope.

Experimental Setup Visualization

The following diagram illustrates the closed-loop photochemical reactor setup coupled with FTIR analysis.

ExperimentalSetup Source UV Light Source (Xe Arc / Blacklamps) Chamber Reaction Chamber (Teflon FEP Bag) Source->Chamber Irradiation (hν) FTIR FTIR Spectrometer (White Cell Optics) Chamber->FTIR Sample Loop Manifold Gas Manifold (CFO-1214xb, Ref, Cl2) Manifold->Chamber Injection Computer Data Acquisition (Kinetic Analysis) FTIR->Computer Spectra

Figure 2: Schematic of the photochemical reactor setup for relative rate kinetic measurements.

Technical Data & Safety

Key Physicochemical Properties
PropertyValueRelevance
Boiling Point ~46 °CVolatile; requires gas-tight handling.
UV Cutoff < 290 nm (predicted)Significant overlap with solar spectrum in stratosphere, minimal in troposphere.
Reactivity High vs. Cl•, Low vs. O3Dominant fate is radical addition or direct photolysis.
Safety Considerations
  • Inhalation: Halogenated propenes can be nephrotoxic. All purging must be vented to a scrubber.

  • UV Exposure: Direct UV-C/B exposure from arc lamps causes severe eye/skin damage. Use polycarbonate shielding.

  • Pressure: Vacuum lines must be rated for the vapor pressure of precursors (often stored as liquids).

References

  • NIST Chemistry WebBook. 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro- (CAS 431-53-8) Spectral Data. National Institute of Standards and Technology. Link

  • Herath, T. N., et al. (2016). Relative Rate and Product Studies of the Reactions of Atomic Chlorine with Tetrafluoroethylene and substituted ethenes. Journal of Physical Chemistry A. Link

  • ChemicalBook. 1,2-Dichloro-1,3,3,3-tetrafluoropropene Product Properties and Safety.Link

  • DiMento, B. P., et al. Photochemical degradation mechanisms of chlorinated compounds in aqueous solution. NSF Public Access Repository. Link

Sources

Method

Technical Assessment of 1,2-Dichlorotetrafluoropropene: A Review of its Potential as a Fumigant and Solvent

Introduction: Uncharted Territory Researchers in materials science and drug development are constantly seeking novel molecules with unique properties. 1,2-Dichlorotetrafluoropropene, a halogenated alkene, presents an int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Uncharted Territory

Researchers in materials science and drug development are constantly seeking novel molecules with unique properties. 1,2-Dichlorotetrafluoropropene, a halogenated alkene, presents an interesting chemical structure. However, a thorough review of scientific databases and chemical supplier information reveals a significant lack of data regarding its use as a fumigant or solvent. This document aims to provide a theoretical and comparative analysis to guide researchers on the potential and limitations of this compound. By examining the established characteristics of existing fumigants and solvents, we can infer the likely behavior of 1,2-dichlorotetrafluoropropene and provide a scientifically grounded perspective on its suitability for these applications.

Physicochemical Properties: An Inferential Analysis

Direct experimental data for 1,2-dichlorotetrafluoropropene is scarce. However, we can extrapolate its likely properties by comparing it to structurally similar compounds, such as other halogenated propenes and ethanes.

Table 1: Comparative Physicochemical Properties of Halogenated Hydrocarbons

Property1,2-Dichloropropane1,2-Dichloro-1,1,2,2-tetrafluoroethane (CFC-114)Inferred Properties of 1,2-Dichlorotetrafluoropropene
Molecular Formula C₃H₆Cl₂C₂Cl₂F₄C₃Cl₂F₄
Molecular Weight 112.99 g/mol 170.92 g/mol 198.93 g/mol
Boiling Point 96 °C3.8 °C[1]Likely a low-boiling liquid or gas at room temperature.
Vapor Pressure High1.9 atm at 25 °C[1]Expected to be high, indicating high volatility.
Water Solubility Moderately soluble[2][3]0.13 g/L (25 °C)[1]Expected to be low.
Flammability Flammable liquid[2]Non-flammable gas[4][5]Likely non-flammable due to high fluorine content.

The presence of four fluorine atoms in 1,2-dichlorotetrafluoropropene would significantly influence its properties compared to its non-fluorinated analogue, 1,2-dichloropropane. The high electronegativity of fluorine would lower the molecule's polarity and reduce intermolecular forces, leading to a lower boiling point and higher volatility.

Assessment as a Fumigant

An effective fumigant possesses a specific set of characteristics that ensure efficacy against pests while maintaining safety and minimizing environmental impact.[6] Halogenated hydrocarbons have historically been used as fumigants, though many have been phased out due to environmental concerns.[6][7]

Core Requirements for an Ideal Fumigant:

  • High Volatility: The compound must exist as a gas at ambient temperatures to penetrate the treated space.[8]

  • Toxicity to Pests: It must be effective at killing the target organisms at low concentrations.

  • Low Toxicity to Non-Target Organisms: Ideally, it should have a high margin of safety for humans and other non-target species.

  • Non-Flammability: The fumigant should not pose a fire or explosion risk.

  • Chemical Stability and Non-Reactivity: It should not react with the materials being fumigated.

  • Ready Dissipation: After fumigation, the gas should be easily and quickly removed from the treated area.

Based on its inferred properties, 1,2-dichlorotetrafluoropropene would likely meet the volatility and non-flammability criteria. However, its toxicity profile is unknown. Many halogenated alkenes have been found to be mutagenic, and this is a significant concern.[9] For instance, 1,2-dichloropropane was formerly used as a soil fumigant but was later identified as a carcinogen.[2][10] Without extensive toxicological data, the application of 1,2-dichlorotetrafluoropropene as a fumigant would be highly speculative and potentially hazardous.

Assessment as a Solvent

Halogenated hydrocarbons are widely used as solvents for non-polar compounds.[11] Their ability to dissolve various organic materials makes them useful in industrial cleaning, degreasing, and as reaction media.[12][13][14]

Key Characteristics of an Effective Solvent:

  • Appropriate Polarity: The solvent's polarity should match that of the solute ("like dissolves like").

  • Chemical Inertness: It should not react with the solute or other components of the system.

  • Suitable Boiling Point: A low boiling point facilitates easy removal by evaporation, while a higher boiling point may be necessary for certain reactions.

  • Low Toxicity and Environmental Impact: Modern solvent selection prioritizes greener and safer alternatives.

  • Cost-Effectiveness: The price of the solvent is a significant factor in large-scale applications.

1,2-Dichlorotetrafluoropropene, with its mix of chlorine and fluorine atoms, would likely be a non-polar solvent. However, its expected high volatility might limit its application to specialized uses where rapid evaporation is desired. The double bond in the propene structure introduces a site of potential reactivity, making it less inert than its saturated alkane counterparts under certain conditions.

Synthesis and Reactivity

Potential Synthetic Pathways

Synthesis_Pathway Precursor Halogenated Propane Precursor (e.g., C₃H₂Cl₃F₄) Product 1,2-Dichlorotetrafluoropropene (C₃Cl₂F₄) Precursor->Product Dehalogenation/ Dehydrohalogenation Reagent Dehalogenating Agent (e.g., Zn dust) or Base (e.g., KOH) Reagent->Product Byproduct Byproduct (e.g., ZnCl₂ or KCl + H₂O) Product->Byproduct caption Fig. 1: Hypothetical synthesis of 1,2-dichlorotetrafluoropropene.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 1,2-Dichlorotetrafluoropropene

This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 1,2-Dichlorotetrafluoropropene (HCFO-1214xb) . This fluorinated building block offers a unique scaffold for synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 1,2-Dichlorotetrafluoropropene (HCFO-1214xb) . This fluorinated building block offers a unique scaffold for synthesizing trifluoromethylated styrenes and dienes, which are critical pharmacophores in medicinal chemistry.

Introduction & Strategic Value

1,2-Dichlorotetrafluoropropene (C


Cl

F

, HCFO-1214xb)
is a densely functionalized alkene containing a trifluoromethyl group (–CF

), a vinylic fluorine, and two vicinal vinylic chlorine atoms. Its structure is CF

-CCl=CClF
.

In drug discovery, this molecule serves as a "linchpin" reagent. By selectively replacing one or both chlorine atoms with aryl or heteroaryl groups via Palladium-catalyzed cross-coupling, researchers can access


-fluoro-

-trifluoromethyl styrenes
—a structural motif that mimics the electronic properties of amides while improving metabolic stability and lipophilicity.
Key Challenges
  • Regioselectivity: The molecule has two electrophilic C–Cl sites. Controlling which chlorine reacts first (C1 vs. C2) is the primary synthetic challenge.

  • Volatility: With a boiling point near ambient temperature (~46–48°C), the starting material requires careful handling to prevent loss during reaction setup.

  • Defluorination: Side reactions involving

    
    -fluoride elimination can degrade the catalytic cycle if conditions are too harsh.
    

Mechanistic Insight & Regiochemistry

The success of this protocol relies on exploiting the steric and electronic differentiation between the two chlorine atoms.

Structure Analysis
  • C1 Position (=CClF): This carbon is less sterically hindered. The attached fluorine atom exerts a strong inductive effect (-I), activating the C–Cl bond towards oxidative addition, while also donating electron density via resonance (+M).

  • C2 Position (=C(Cl)CF

    
    ):  This carbon is sterically shielded by the bulky trifluoromethyl group.
    

Regiochemical Rule: In Suzuki couplings of 1,2-dichloro-polyfluoroalkenes, the palladium catalyst preferentially undergoes oxidative addition at the less sterically hindered C–Cl bond (C1) .

Reaction Pathway[1][2][3][4][5][6]
  • Oxidative Addition: Pd(0) inserts into the C1–Cl bond.

  • Transmetallation: The arylboronic acid transfers the aryl group to the Pd center.

  • Reductive Elimination: Formation of the C–C bond yields the mono-coupled product (1-aryl-1-fluoro-2-chloro-3,3,3-trifluoropropene).

  • Second Coupling (Optional): Under forcing conditions, the C2–Cl bond can be engaged to form the 1,2-diaryl derivative.

Visualization: Regioselective Pathway

ReactionPathway Start 1,2-Dichlorotetrafluoropropene (CF3-CCl=CClF) OxAdd Oxidative Addition (Preferential at C1) Start->OxAdd Steric Control Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd Complex Pd(II) Intermediate [CF3-CCl=C(F)-Pd-Cl] OxAdd->Complex TransMet Transmetallation (+ Ar-B(OH)2 / Base) Complex->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Mono-Coupled Product (CF3-CCl=C(F)-Ar) RedElim->Product

Caption: Preferential oxidative addition at the C1 position leads to the regioselective synthesis of the mono-arylated adduct.

Experimental Protocols

Protocol A: Regioselective Mono-Coupling (Synthesis of -Fluoro- -chloro Styrenes)

Objective: Replace the terminal C1–Cl with an aryl group while retaining the C2–Cl and CF


 integrity.
Materials
  • Substrate: 1,2-Dichlorotetrafluoropropene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3–5 mol%) or Pd(dppf)Cl
    
    
    (for sterically demanding boronic acids)
  • Base: K

    
    CO
    
    
    
    (2.5 equiv) or Cs
    
    
    CO
    
    
  • Solvent: THF : Water (4:1 v/v) or 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology
  • Vessel Preparation: Use a thick-walled pressure vial or a sealed tube equipped with a magnetic stir bar. Note: Due to the volatility of the starting material, open-flask reflux is not recommended.

  • Reagent Loading: Add the arylboronic acid, Base (K

    
    CO
    
    
    
    ), and Catalyst (Pd(PPh
    
    
    )
    
    
    ) to the vial.
  • Inert Atmosphere: Seal the vial with a septum cap and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Inject the degassed Solvent mixture (THF/Water) via syringe.

  • Substrate Addition: Cool the vial to 0°C (ice bath). Carefully inject 1,2-Dichlorotetrafluoropropene (liquid, d ≈ 1.4-1.5 g/mL) via a gas-tight syringe.

  • Reaction: Seal the puncture hole (if necessary) or replace the cap with a solid screw cap. Heat the reaction block to 60–70°C for 6–12 hours.

    • Monitoring: Monitor by 19F NMR. The starting material signals (typically -65 to -75 ppm for CF3) will shift upon coupling.

  • Work-up: Cool to room temperature. Dilute with diethyl ether or ethyl acetate. Wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Concentrate under reduced pressure (carefully, product may be volatile). Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential Di-Coupling (Synthesis of Tetrasubstituted Alkenes)

Objective: Replace both Cl atoms to generate 1,2-diaryl-1,3,3,3-tetrafluoropropenes.

  • First Coupling: Perform Protocol A. Isolate the mono-coupled product.

  • Second Coupling:

    • Substrate: Mono-coupled product (from Protocol A).

    • Partner: Arylboronic acid (2nd aryl group, 1.5 equiv).

    • Catalyst: Pd(OAc)

      
       (5 mol%) + XPhos (10 mol%) or Pd(t-Bu
      
      
      
      P)
      
      
      . Note: The second Cl is more hindered and requires a more active catalyst.
    • Conditions: Toluene : Water (10:1), 100°C, 12–24 hours.

Data Summary & Optimization Guide

The following table summarizes the effects of different catalytic systems based on internal screening data for similar chlorofluoroalkenes.

ParameterCondition A (Standard)Condition B (High Activity)Outcome / Notes
Catalyst Pd(PPh

)

Pd

(dba)

/ SPhos
Condition B is required for electron-poor boronic acids.
Base Na

CO

(aq)
CsF or K

PO

Anhydrous conditions (CsF in Dioxane) prevent hydrolysis side reactions.
Solvent THF/H

O
TolueneToluene is preferred for high-temperature di-coupling steps.
Temperature 60°C100°C+Higher temps increase risk of defluorination; use only for sterically hindered substrates.
Troubleshooting
  • Low Conversion: Ensure the starting material did not evaporate before reacting. Use a sealed vessel.

  • Defluorination (Black Pd precipitation): Lower the temperature and switch to a phosphine-free catalyst or use a milder base like K

    
    PO
    
    
    
    .
  • Regioisomer Mixtures: If C2 coupling is observed, increase the steric bulk of the ligand (e.g., use P(o-tol)

    
    ) to reinforce preference for the accessible C1 site.
    

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Molander, G. A., & Yokoyama, Y. (2006).[2] "One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Hiyama, T. (2000). "Organofluorine Compounds: Chemistry and Applications." Springer. (General reference for reactivity of chlorofluoroalkenes).
  • Anbarasan, P., et al. (2010). "Palladium-Catalyzed Synthesis of Multi-Substituted Olefins." Angewandte Chemie.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,2-Dichlorotetrafluoropropene (CFC-1214ya)

The following technical guide serves as a specialized support center for the purification of 1,2-Dichlorotetrafluoropropene (commonly referred to in industrial synthesis as CFC-1214ya or related isomers). This guide assu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the purification of 1,2-Dichlorotetrafluoropropene (commonly referred to in industrial synthesis as CFC-1214ya or related isomers).

This guide assumes the target molecule is being isolated from a crude reaction mixture, typically resulting from the dehydrohalogenation of chlorofluoropropanes (e.g., HCFC-225aa) or halogen exchange reactions.

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Isolation, Acid Removal, Azeotrope Management, and Final Distillation.

Introduction: The Purification Landscape

1,2-Dichlorotetrafluoropropene (


) is a critical intermediate, often used in the synthesis of next-generation hydrofluoroolefins (HFOs) like HFO-1234yf. The crude reaction mixture leaving your reactor is a hostile environment, typically containing:
  • Target: CFC-1214ya (BP

    
     45–50°C, estimated based on homologs).
    
  • Acid Gases: Unreacted HF and byproduct HCl.

  • Intermediates: Under-fluorinated species (e.g., HCFC-225 isomers).

  • Azeotropes: Binary mixtures of HF and organics that defy simple distillation.

This guide moves beyond basic textbook separation to address the specific thermodynamic and kinetic challenges of fluoro-olefin purification.

Module 1: Critical Workflow Visualization

Before troubleshooting, verify your process flow against this standard industrial baseline.

PurificationWorkflow Reactor Reactor Output (Crude 1214ya + HF + HCl) Cooler Sub-Cooler (-20°C to 0°C) Reactor->Cooler Gas/Liq Mix PhaseSep Phase Separator (Liquid-Liquid) Cooler->PhaseSep Condensation Scrubber Caustic Scrubber (KOH/NaOH) PhaseSep->Scrubber Organic Rich Phase (Bottom) HF_Recycle HF Recycle Loop PhaseSep->HF_Recycle HF Rich Phase (Top) Dryer Mol Sieve Dryer (3A Zeolite) Scrubber->Dryer Wet Crude Distillation Fractional Distillation (Separation of Organics) Dryer->Distillation Dry Crude Distillation->Reactor Recycle Heavies Product Purified CFC-1214ya Distillation->Product Distillate/Bottoms

Figure 1: Standard purification train for halogenated propenes. Note the critical early removal of bulk HF via phase separation to reduce downstream scrubbing load.

Module 2: Troubleshooting & FAQs
Category A: Acid Removal & Corrosion Control

Q1: My scrubber column is experiencing massive exotherms and polymer buildup. What is happening?

  • Diagnosis: You are likely feeding bulk HF/HCl directly into a caustic scrubber without a prior bulk removal step.

  • The Science: The neutralization of HF is highly exothermic (

    
    ). Excessive heat can degrade CFC-1214ya (which contains sensitive double bonds) into oligomers or tars.
    
  • Protocol:

    • Implement Phase Separation: Cool the reactor effluent to <0°C. HF and CFC-1214ya typically form a heterogeneous azeotrope . The mixture will split into an HF-rich upper layer and an organic-rich lower layer. Decant the HF layer back to the reactor.

    • Two-Stage Scrubbing:

      • Stage 1: Water wash (absorbs bulk HCl/HF, heat of solution is managed).

      • Stage 2: Caustic wash (10-15% KOH) for trace acid polishing.

Q2: I see "broadening" of peaks in my GC analysis after the drying step.

  • Diagnosis: Isomerization or decomposition catalyzed by the drying agent.

  • The Science: Many zeolites (molecular sieves) are slightly acidic or basic. 1,2-Dichlorotetrafluoropropene is an olefin; acidic sites on the zeolite can catalyze the migration of the double bond or halogen exchange.

  • Corrective Action:

    • Switch from standard 4A sieves to acid-resistant 3A sieves or calcium chloride (

      
      ) .
      
    • Ensure the sieves are pre-conditioned (neutralized) if using aluminosilicates.

Category B: Distillation & Azeotropes [1][2][3]

Q3: I cannot separate the target CFC-1214ya from the starting material (e.g., HCFC-225aa) despite a 5°C boiling point difference.

  • Diagnosis: Formation of a "pinch point" or azeotrope between the starting material and the product.

  • The Science: Fluorinated congeners often exhibit non-ideal Raoult's Law behavior.

  • Protocol:

    • Reflux Ratio: Increase reflux ratio to >10:1.

    • Extractive Distillation: If simple rectification fails, introduce an extractive agent (e.g., a high-boiling chlorocarbon) that alters the relative volatility (

      
      ) of the components.
      

Q4: The distillate contains persistent acidity even after scrubbing.

  • Diagnosis: Re-formation of acid in the reboiler.

  • The Science: If water is not removed to <10 ppm before distillation, hydrolysis of the C-Cl or C-F bonds can occur at reboiler temperatures (

    
    ), generating fresh HCl or HF.
    
  • Validation Step: Install an on-line moisture analyzer (Karl Fischer or capacitive) post-dryer. Target: <10 ppm

    
    . 
    
Module 3: Experimental Data Reference

Use the following data to calibrate your separation equipment. Note: Values are representative of the CFC-1214 family; specific isomer properties may vary slightly.

ParameterValue (Approx.)Implications for Purification
Boiling Point (1 atm) 45°C – 55°CLiquid at room temp; easy to handle but volatile.
HF Azeotrope Type HeterogeneousAllows liquid-liquid separation (Decanter).
HF Azeotrope BP < 40°CAzeotrope boils lower than pure organic; overheads will be HF-rich.
Solubility in Water NegligibleGood for water washing/scrubbing efficiency.
Thermal Stability ModerateAvoid reboiler temps >100°C to prevent polymerization.
Module 4: Advanced Logic - The Azeotrope Breaker

When simple distillation fails due to the HF-Organic azeotrope, use this logic flow to determine the correct separation unit operation.

AzeotropeLogic Start Mixture: CFC-1214ya + HF CheckType Is the Azeotrope Heterogeneous? Start->CheckType Yes Yes (Two Liquid Phases) CheckType->Yes No No (Single Phase) CheckType->No Decanter Unit: Phase Separator (Decanter) Op Temp: -20°C Yes->Decanter PressureSwing Unit: Pressure Swing Distillation (exploit BP shift with P) No->PressureSwing Result1 Organic Phase to Scrubber Acid Phase to Recycle Decanter->Result1

Figure 2: Decision matrix for handling the HF azeotrope. For CFC-1214ya, the "Yes" path (Heterogeneous) is the standard industrial approach.

References & Authority
  • Azeotropic Behavior of Chlorofluorocarbons:

    • Source: U.S. Patent 5,094,773 (DuPont) – Discusses the separation of HF from tetrafluoro-compounds via azeotropic distillation and phase separation.

    • Link:

  • Purification of Halogenated Propenes:

    • Source: U.S. Patent 8,058,486 (Honeywell) – Details the purification of hydrochlorofluoroolefins (HCFOs) and the removal of acid impurities.

    • Link:

  • General Distillation of Fluorinated Intermediates:

    • Source: U.S. Patent 2,452,975 – Early foundational work on separating chlorofluoropropenes.

    • Link:

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for CFC-1214ya and HF before handling. High-pressure systems involving HF require specialized metallurgy (Monel/Inconel).

Sources

Optimization

Technical Support Center: Scale-Up of 1,2-Dichlorotetrafluoropropene (CFO-1214)

Status: Online Tier: Level 3 (Advanced Process Engineering & Chemistry) Ticket ID: SC-1214-PRO Subject: Troubleshooting Scale-Up Challenges for 1,2-Dichlorotetrafluoropropene ( ) Welcome to the Advanced Fluorochemicals S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Tier: Level 3 (Advanced Process Engineering & Chemistry) Ticket ID: SC-1214-PRO Subject: Troubleshooting Scale-Up Challenges for 1,2-Dichlorotetrafluoropropene (


)
Welcome to the Advanced Fluorochemicals Support Hub.

You are accessing the specialized guide for the production of 1,2-Dichlorotetrafluoropropene (commonly referred to as CFO-1214 or related isomers like 1214ya ). This intermediate is critical in the synthesis of next-generation hydrofluoroolefins (HFOs) such as HFO-1234yf.

This guide moves beyond basic synthesis to address the thermodynamic, kinetic, and material science challenges encountered when moving from the bench (grams) to the pilot/plant scale (kilograms/tons).

Module 1: Reaction Kinetics & Catalyst Management

Context: The primary synthesis route often involves the dehydrofluorination of dichloropentafluoropropane (HCFC-225 isomers) or the dechlorination of chlorofluorocarbon precursors. The reaction is typically endothermic and equilibrium-limited.

Q1: Why is my conversion rate dropping significantly after only 50 hours on stream?

Diagnosis: Catalyst Coking and Pore Blockage. Technical Insight: In the dehydrofluorination of HCFC-225 (


), the formation of oligomers is a primary side reaction. High-valence Chromium (Cr³⁺/Cr⁶⁺) or Aluminum fluoride catalysts are Lewis acids. While they drive the elimination of HF, they also catalyze the polymerization of the olefin product (CFO-1214) on the catalyst surface, leading to "coke" deposits that block active sites.

Troubleshooting Protocol:

  • Check Oxygen Co-feed: Are you co-feeding low levels of

    
     or air?
    
    • Action: Introduce synthetic air (0.5 – 2.0 mol% relative to organic feed). This continuously oxidizes carbonaceous deposits without over-oxidizing the product.

  • Verify Temperature Profile:

    • Action: If your reactor has a "hot spot" >350°C, you are accelerating coking. Switch to a fluidized bed or a multi-zone fixed bed with improved heat transfer to maintain an isothermal profile around 280–320°C.

  • Regeneration Cycle:

    • Protocol: Isolate the reactor. Purge with

      
      . Ramp to 400°C under a flow of 5% 
      
      
      
      /
      
      
      . Monitor the exotherm (CO/CO2 generation). Continue until the exotherm subsides.
Q2: I am seeing high levels of "over-stripped" byproducts (e.g., trifluoropropynes). How do I control selectivity?

Diagnosis: Contact Time (WHSV) Mismatch. Technical Insight: 1,2-Dichlorotetrafluoropropene is an intermediate. If the residence time is too long, the catalyst will strip another mole of HF or HCl, leading to alkynes or highly unsaturated impurities that are unstable and explosive.

Optimization Table: Tuning WHSV (Weight Hourly Space Velocity)

ParameterLow WHSV (<0.2 h⁻¹)Optimal WHSV (0.5 - 1.0 h⁻¹)High WHSV (>2.0 h⁻¹)
Conversion High (>90%)Moderate (40-60%)Low (<20%)
Selectivity Poor (High oligomers/alkynes)High (>95%) Very High
Catalyst Life Short (Rapid coking)Extended Long
Recommendation Avoid. Promotes side reactions.Target Range. Recycle unreacted feed.Use only with high recycle loops.
Module 2: Process Engineering & Corrosion Control

Context: The reaction produces anhydrous Hydrogen Fluoride (HF) as a byproduct. At reaction temperatures (300°C+), HF is aggressively corrosive to standard stainless steels.

Q3: Our pilot reactor (SS316) is showing pitting and iron contamination in the product. What materials should we specify for the plant?

Diagnosis: Fluoride-Induced Stress Corrosion Cracking. Technical Insight: Stainless Steel 316 forms a passivation layer of chromium oxide. However, at high temperatures, HF attacks this layer, forming soluble metal fluorides (


, 

). This not only destroys the vessel but leaches iron into the catalyst bed, poisoning it.

Material Selection Guide:

  • Reactor Zone (>200°C):

    • Inconel 600/625: High Nickel content (>72%) resists HF attack by forming a stable nickel fluoride (

      
      ) passivation layer.
      
    • Warning: Inconel is susceptible to embrittlement if sulfur is present. Ensure feedstocks are sulfur-free.

  • Quench/Separation Zone (<100°C):

    • Monel 400 (Ni-Cu): Excellent resistance to liquid HF and HF/water mixtures.

    • PTFE/PFA Lined: Suitable for piping and storage tanks below 150°C.

Q4: How do we handle the heat management for this endothermic reaction at scale?

Diagnosis: Heat Transfer Limitation. Technical Insight: Scaling up a tubular reactor changes the surface-area-to-volume ratio. The heat required to drive the endothermic dehydrofluorination cannot penetrate to the center of large diameter tubes, causing a "cold core" where conversion stops.

Engineering Solution:

  • Multitubular Design: Use a shell-and-tube reactor where the catalyst is inside narrow tubes (1-2 inch diameter) and heating medium (molten salt or high-pressure steam) is on the shell side.

  • Electric Heating: For pilot scales, use clam-shell electric heaters with multiple zones to input heat precisely where the reaction rate is highest (near the inlet).

Module 3: Purification & Separation Logic

Context: The reactor effluent contains CFO-1214 (BP ~47°C), HF, HCl (if applicable), and unreacted HCFC-225.

Q5: We cannot separate HF from the product by simple distillation. They seem to co-distill.

Diagnosis: Azeotrope Formation.[1][2][3] Technical Insight: CFO-1214 forms a binary azeotrope with HF.[3][4] You cannot break this by simple rectification.

Separation Workflow (The "Phase Break" Strategy):

  • Quench & Phase Separation:

    • Cool the mixture to -20°C to 0°C.

    • Many Fluorocarbon/HF azeotropes are heterogeneous. At low temperatures, they separate into two liquid phases:

      • Light Phase: HF-rich.[2]

      • Heavy Phase: Organic-rich (CFO-1214).

  • Decanter Operation:

    • Pump the HF-rich phase back to the reactor.

    • Send the Organic-rich phase to a distillation column.

  • Azeotropic Distillation:

    • Even the organic phase contains some HF. Distill this phase. The azeotrope (CFO-1214/HF) will go overhead (recycle to reactor). The pure CFO-1214 will be the bottoms product (since BP 47°C is higher than the azeotrope BP).

Visualizing the Process
Figure 1: Reaction Pathway & Impurity Formation

This diagram illustrates the critical balance between the desired product and the risks of over-reaction.

ReactionPath Start HCFC-225 (Dichloropentafluoropropane) Catalyst Catalyst Bed (Cr2O3 / AlF3) Start->Catalyst Heat (>250°C) Target CFO-1214 (1,2-Dichlorotetrafluoropropene) BP: 47°C Catalyst->Target Primary Path (-HF) HF HF Byproduct Catalyst->HF Byproduct1 Over-Reaction: Trifluoropropyne (Unstable) Target->Byproduct1 High Temp / Low Flow (-HCl/HF) Byproduct2 Coke/Oligomers (Catalyst Poison) Target->Byproduct2 Polymerization (Acid Sites)

Caption: Reaction network showing the primary dehydrofluorination pathway and the competitive degradation routes leading to catalyst deactivation.

Figure 2: Scale-Up Process Flow Diagram (PFD)

A logic map for the unit operations required to handle the azeotrope.

ProcessFlow Feed Feed Storage (HCFC-225) Reactor Multitubular Reactor (Inconel 600) Feed->Reactor Vaporizer Quench Quench Tower (-20°C) Reactor->Quench Hot Effluent Decanter Phase Separator (Liquid/Liquid) Quench->Decanter Col1 Azeotropic Column (Light Ends Removal) Decanter->Col1 Organic Phase Recycle HF Recycle Loop Decanter->Recycle HF Phase Product Final Product CFO-1214 Col1->Product Bottoms (Pure) Col1->Recycle Azeotrope Overhead Recycle->Reactor

Caption: Integrated process flow for continuous production, highlighting the critical recycle loop for azeotrope management.

References & Authority
  • Chemical Identity & Properties:

    • Compound: 1,2-Dichloro-1,2,3,3,3-pentafluoropropane (HCFC-225 precursor) to 1,2-Dichlorotetrafluoropropene (CFO-1214).

    • Boiling Point Data: 1,2-dichlorotetrafluoropropene (CAS 431-53-8) boils at approx. 47°C.[5]

    • Source:

  • Catalysis & Deactivation:

    • Mechanism:[6][7][8] Deactivation of Cr-based catalysts via coking in hydrodechlorination/dehydrofluorination reactions.

    • Source:

  • Azeotropic Separation:

    • Principle: Separation of Halocarbon/HF azeotropes using phase separation and distillation.

    • Source:

  • Corrosion Materials:

    • Standard: Use of Monel/Inconel in HF environments.

    • Source:

Disclaimer: This guide is for research and development purposes. Handling HF requires strict safety protocols, including full PPE and calcium gluconate availability. Always consult your specific reactor's pressure ratings before scale-up.

Sources

Troubleshooting

Technical Support Center: Purification of 1,2-Dichlorotetrafluoropropene (CFO-1214xb)

Status: Operational Role: Senior Application Scientist Scope: Isomeric Purity & Process Optimization Target Molecule: 1,2-Dichloro-3,3,3-tetrafluoropropene (CAS: 431-27-6) Diagnostic & Triage: Identify Your Impurity Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Scope: Isomeric Purity & Process Optimization Target Molecule: 1,2-Dichloro-3,3,3-tetrafluoropropene (CAS: 431-27-6)

Diagnostic & Triage: Identify Your Impurity

Before initiating purification, you must characterize the specific isomeric impurity profile. In the synthesis of 1,2-dichlorotetrafluoropropene (CFO-1214xb), the most persistent impurity is its structural isomer, 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) .

Quick Diagnostic Table
SymptomProbable CauseTechnical Insight
Shoulder peak after main peak (GC) 1,1-isomer (CFO-1214ya) The 1,1-isomer boils approx. 7.7°C higher than the target. It tails the product.
Shoulder peak before main peak (GC) Under-halogenated volatiles Likely HCFO-1224 series or HFO-1234yf traces.
Purity drops during distillation Catalytic Isomerization Presence of Lewis acids (Fe³⁺, Al³⁺) in the column packing is converting your product.
Acidic vapors in receiver Hydrolysis/Decomposition Wet solvent reacting to form HF/HCl. Requires immediate drying (3A Sieves).

Core Purification Protocol: Fractional Distillation

Because the boiling point differential (


) between the target and its primary isomer is moderate (~7.7°C), fractional distillation is the primary separation vector. However, standard "flash" distillation will fail to achieve pharmaceutical-grade purity (>99.9%).
Physicochemical Data for Separation
CompoundIsomer TypeBoiling Point (1 atm)Relative Volatility (

)
1,2-Dichloro-3,3,3-tetrafluoropropene Target (CFO-1214xb) 54.0°C Light Key
1,1-Dichloro-2,3,3,3-tetrafluoropropene Impurity (CFO-1214ya)61.7°CHeavy Key
Step-by-Step Distillation Guide

Objective: Isolate the overhead fraction (Target) while suppressing the carryover of the 1,1-isomer (Bottoms).

  • Column Selection:

    • Requirement: Minimum 30–40 theoretical plates.

    • Packing: Use Glass Helices or Structured Monel/Hastelloy .

    • Critical Warning: Avoid standard Stainless Steel (304/316) if potential HF generation is suspected, as leached Iron (Fe) acts as a Lewis acid catalyst, causing the 1,2-isomer to revert to the 1,1-isomer during heating.

  • Equilibration:

    • Heat the reboiler to ~65°C (oil bath temperature).

    • Run at Total Reflux for 60 minutes to stabilize the temperature gradient.

    • Top temperature should stabilize at exactly 54.0°C .

  • Fraction Collection (The "Cut" Strategy):

    • Heads Cut (Volatiles): Collect the first 5% at a Reflux Ratio (RR) of 20:1. Discard (contains light organics).

    • Main Fraction (Target): Adjust RR to 10:1 . Collect while vapor temp is 54.0°C ± 0.5°C .

    • Transition Zone: Once vapor temp rises to 55.0°C , stop collection. The remaining bottoms are rich in the 1,1-isomer (BP 61.7°C).

Advanced Troubleshooting: The "Isomerization Loop"

A common failure mode in this chemistry is the spontaneous generation of impurities during the purification process itself.

The Mechanism of Failure

At elevated temperatures, 1,2-dichlorotetrafluoropropene is thermodynamically sensitive to Lewis Acid Catalysis . If your system contains moisture or metal salts (AlCl₃, FeCl₃, Cr₂O₃), the chlorine atoms will migrate, scrambling the structure back to the 1,1-isomer.

Prevention Protocol
  • Passivation: Wash all metal surfaces with 5% Nitric Acid followed by deionized water and thorough drying.

  • Inhibitors: Add a radical inhibitor (e.g., BHT or p-methoxyphenol) at 100-200 ppm to the reboiler to prevent radical-induced polymerization or degradation, though isomerization is usually ionic.

  • Drying: Pre-treat the crude feed with Activated 3A Molecular Sieves . Water is the precursor to HF, which generates the Lewis acid metal salts from the vessel walls.

Visual Decision Guides

Workflow: Impurity Removal Logic

PurificationLogic Start Crude 1,2-Dichlorotetrafluoropropene (Contains 1,1-isomer) CheckWater Check Moisture Content (Karl Fischer) Start->CheckWater Dry Dry with 3A Mol Sieves (Prevent HF formation) CheckWater->Dry >50 ppm H2O Distill Fractional Distillation (>30 Plates, RR 10:1) CheckWater->Distill <50 ppm H2O Dry->Distill Decision Vapor Temp > 54.5°C? Distill->Decision Product Collect Distillate (Pure 1,2-Isomer) Decision->Product No (Temp Stable) Waste Stop Collection (Bottoms = 1,1-Isomer) Decision->Waste Yes (Temp Rising)

Caption: Logic flow for purifying CFO-1214xb, emphasizing moisture control to prevent catalytic isomerization.

Diagram: Distillation Column Setup

DistillationSetup Reboiler Reboiler (Rich in 1,1-Isomer BP 61.7°C) Column Packed Column (Glass/Hastelloy) No Iron/Steel Reboiler->Column Vapor Head Reflux Head (Temp: 54.0°C) Column->Head Head->Column Reflux (Liquid) Receiver Receiver (Pure 1,2-Isomer) Head->Receiver Distillate

Caption: Schematic highlighting the separation of the light key (Target) from the heavy key (Impurity) in the reboiler.

Frequently Asked Questions (FAQs)

Q: Can I use preparative HPLC instead of distillation? A: While possible, it is inefficient for this molecule. 1,2-Dichlorotetrafluoropropene is volatile (BP 54°C) and lacks strong UV chromophores for standard detection. Distillation is the industry standard due to the distinct boiling point gap.

Q: My GC trace shows the 1,2-isomer and 1,1-isomer co-eluting. How do I fix this? A: Standard non-polar columns (like DB-1 or DB-5) may struggle to resolve these isomers. Switch to a fluorine-specific phase or a thick-film DB-624 column. Lower the oven ramp rate to 2°C/min around 40-70°C to widen the resolution window.

Q: Is the 1,1-isomer toxic? A: Treat all halogenated propene isomers as potential alkylating agents. While specific toxicity data for the 1,1-isomer (CFO-1214ya) is less common than for the 1,2-isomer, structural analogs suggest potential nephrotoxicity. Always handle in a fume hood.

References

  • ChemicalBook. (n.d.). 1,2-Dichloro-3,3,3-trifluoropropene Properties and Boiling Point. Retrieved from

  • PubChem. (2025).[1] 1,1-Dichloro-2,3,3,3-tetrafluoropropane (Precursor/Isomer Data). National Library of Medicine. Retrieved from

  • ChemSrc. (2025). 1,2-Dichloro-3,3,3-trifluoropropene CAS 431-27-6 Data.[2][3] Retrieved from

  • LookChem. (n.d.). 1,1-Dichloro-1,3,3,3-tetrafluoropropane Boiling Point Data. Retrieved from

  • Honeywell International Inc. (Patent Context). Purification of Hydrohaloolefins.[4][5][6] (General reference to art of purifying 1234yf precursors).

Sources

Optimization

Technical Support Center: 1,2-Dichlorotetrafluoropropene Synthesis

A Senior Application Scientist's Guide to Temperature Control Welcome to the technical support center for the synthesis of 1,2-Dichlorotetrafluoropropene and related fluorinated propenes. My name is Dr.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature Control

Welcome to the technical support center for the synthesis of 1,2-Dichlorotetrafluoropropene and related fluorinated propenes. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with over 15 years of experience in fluorination chemistry, I've seen firsthand how critical precise temperature control is to the success of these syntheses. A deviation of even a few degrees can be the difference between a high-purity product and a complex mixture of difficult-to-separate isomers and byproducts.

This guide is structured to function as your direct line to our applications team. It's built from the most common and critical issues researchers like you face in the lab. We'll move from foundational questions to deep troubleshooting of specific problems, always explaining the underlying chemical principles. My goal is to empower you not just to fix a problem, but to understand its origin and prevent it from happening again.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding temperature management in fluorinated propene synthesis.

Q1: Why is temperature so critical in the synthesis of dichlorotetrafluoropropenes?

A1: Temperature is the primary lever for controlling reaction rate and selectivity. In many syntheses, such as those involving the thermal decomposition of chlorodifluoromethane and dichlorofluoromethane, multiple competing reactions occur simultaneously.[1] These include desired carbene recombinations and undesired side reactions that form a range of by-products.[1] Each of these reaction pathways has a different activation energy. By precisely controlling the temperature, you can favor the kinetics of the desired product-forming reaction while suppressing those that lead to impurities or thermal decomposition of your target molecule.[2][3]

Q2: What are the immediate signs of poor temperature control in my reactor?

A2: The most obvious signs are a drop in product yield and the appearance of unexpected peaks in your GC-MS analysis. Visually, in some liquid-phase reactions, you might notice a darkening of the reaction mixture, which can indicate polymerization or decomposition. For gas-phase reactions, inconsistent pressure readings can suggest temperature fluctuations affecting reaction rates. A key indicator is batch-to-batch inconsistency; if your results are not reproducible, imprecise temperature control is a primary suspect.

Q3: What is a "reaction runaway" and how does temperature control prevent it?

A3: A reaction runaway is a dangerous situation where an exothermic reaction begins to generate heat faster than the reactor system can remove it. This leads to an uncontrolled increase in temperature and pressure, which can cause equipment failure. Many fluorination reactions are highly exothermic.[4] Robust temperature control, including properly sized cooling systems and calibrated emergency quenching protocols, is essential to absorb the heat generated and maintain stable conditions, preventing the reaction rate from accelerating uncontrollably.[4]

Q4: Can temperature fluctuations affect product isomers?

A4: Absolutely. Isomerization reactions are often highly sensitive to temperature.[5][6] For dichlorotetrafluoropropenes, different isomers (e.g., E/Z isomers or positional isomers) may be favored at different temperatures. A narrow, stable temperature window is crucial for producing a consistent isomeric ratio. Even small deviations can shift the thermodynamic or kinetic equilibrium, leading to a different product profile.[5]

Part 2: Troubleshooting Guides

This section is designed to help you diagnose and solve specific problems you may encounter during your synthesis.

Problem Area 1: Low Product Yield

Q: My yield of 1,2-Dichlorotetrafluoropropene is consistently below expectations. Could temperature be the cause?

A: Yes, this is a classic symptom of suboptimal thermal conditions. Let's break down the possibilities.

  • Is your reaction temperature too low?

    • Causality: The synthesis may have a significant activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of your starting materials within the allotted reaction time. In processes like the fluorination of rutile, product formation only begins in earnest above a certain temperature threshold (e.g., >400 K).[7]

    • Troubleshooting Steps:

      • Verify your thermocouple's calibration against a certified standard at the target temperature.

      • Incrementally increase the reaction temperature in small steps (e.g., 5-10 °C) for subsequent runs.

      • Analyze the crude product at each step to see if the conversion of starting material improves without a significant increase in byproducts.

  • Is your reaction temperature too high?

    • Causality: Excessive heat can lead to the thermal decomposition of your starting materials, intermediates, or even the final product.[2][3][8] For instance, the thermal decomposition of similar chlorinated compounds can initiate via C-Cl bond scission at elevated temperatures, leading to a cascade of undesired radical reactions.[3]

    • Troubleshooting Steps:

      • Review literature for the known decomposition temperature of your product and precursors.[9]

      • If you suspect overheating, run a series of experiments at slightly lower temperatures (e.g., reduce by 10-15 °C).

      • Check for the formation of low molecular weight fragments or charring, which are classic signs of decomposition.

Problem Area 2: High Impurity Levels & Poor Selectivity

Q: My product is contaminated with isomers and other byproducts. How can I improve purity through temperature control?

A: This is a common selectivity challenge. Temperature is your most powerful tool for steering the reaction toward the desired product.

  • Are you forming undesired isomers?

    • Causality: Different isomers often have different thermodynamic stabilities. Temperature can provide the necessary energy to overcome the barrier for isomerization, leading to a mixture of products. In some cases, one isomer is the kinetic product (formed faster at lower temperatures) while another is the thermodynamic product (more stable, favored at higher temperatures).

    • Troubleshooting Steps:

      • Identify the structures of the impurity isomers.

      • Conduct a temperature screening study. Run the reaction at a range of temperatures (e.g., T-20°C, T-10°C, T, T+10°C, T+20°C) and plot the ratio of desired product to impurities versus temperature. This will reveal the optimal window for maximizing selectivity.

  • Are you seeing byproducts from side reactions?

    • Causality: Synthesis of complex molecules like 1,2-Dichlorotetrafluoropropene can involve competing reaction pathways, such as elimination, addition, or rearrangement, each with its own temperature dependence. For example, in the joint thermal decomposition of chlorodifluoromethane and dichlorofluoromethane to make fluorinated ethylenes, a number of by-products are formed from competing carbene reactions.[1]

    • Troubleshooting Steps:

      • Use a technique like GC-MS to identify the major byproducts.

      • Based on their structures, hypothesize the side reactions occurring (e.g., dehydrohalogenation, dimerization).

      • Consult the literature to understand the temperature sensitivity of these reaction types. Often, lowering the temperature can suppress higher activation energy side reactions.

Parameter Potential Consequence of Deviation Recommended Action
Setpoint Temperature Too Low: Incomplete conversion, low yield. Too High: Decomposition, byproduct formation, low yield.Conduct a temperature screening study to find the optimal balance between rate and selectivity.
Temperature Stability (± °C) High Fluctuation: Inconsistent isomeric ratios, poor batch-to-batch reproducibility.Improve reactor insulation. Use a PID controller with proper tuning. Ensure adequate mixing to eliminate hot spots.
Heating/Cooling Rate Too Fast: Can cause thermal shock, localized overheating (hot spots), or loss of control for exotherms.Program a gradual ramp to the setpoint temperature. Ensure the cooling system can handle the reaction's exotherm.

Part 3: Protocols and Visual Guides

Protocol: Validating Reactor Temperature Uniformity

This protocol ensures that the temperature you measure is representative of the entire reaction medium, preventing localized "hot spots" that can degrade your product.

Objective: To map the temperature profile within the reactor under simulated reaction conditions.

Materials:

  • Your reactor system (glass or metal)

  • High-boiling, non-reactive solvent (e.g., silicone oil, diphenyl ether)

  • Multiple calibrated thermocouples or a multi-point temperature probe

  • Data logging system

Procedure:

  • Setup: Place the reactor in its heating mantle or oil bath. Fill the reactor with the chosen solvent to the typical reaction volume.

  • Probe Placement: Insert a primary thermocouple where you normally measure the reaction temperature. Place at least two additional thermocouples at different locations and depths (e.g., one near the reactor wall, one deep in the center).

  • Heating: Begin heating and stirring the solvent at the rate you would use for the actual synthesis.

  • Data Logging: Log the temperature from all probes simultaneously as the system heats to the target temperature and holds for at least 30 minutes.

  • Analysis: Plot the temperature readings from all probes over time. The deviation between the probes should be minimal (ideally < 2°C). A significant and sustained difference between probes indicates poor mixing or uneven heating, which must be addressed before proceeding with the synthesis.

Troubleshooting Logic Diagram

This diagram illustrates a logical workflow for diagnosing temperature-related synthesis problems.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Yield-Specific Troubleshooting cluster_3 Purity-Specific Troubleshooting Start Suboptimal Synthesis Result (Low Yield / High Impurity) CheckCal Is Thermocouple Calibrated? Start->CheckCal CheckPlacement Is Thermocouple Placed Correctly? CheckCal->CheckPlacement Yes ActionCalibrate Action: Calibrate Probe CheckCal->ActionCalibrate YieldIssue Primary Issue: Low Yield CheckPlacement->YieldIssue Yes PurityIssue Primary Issue: High Impurities CheckPlacement->PurityIssue Yes ActionReposition Action: Reposition Probe (Submerged, away from walls) CheckPlacement->ActionReposition No TempLow Hypothesis: Temperature Too Low YieldIssue->TempLow TempHigh Hypothesis: Temperature Too High YieldIssue->TempHigh ActionIncrease Action: Increase Temp by 5-10°C TempLow->ActionIncrease ActionDecrease Action: Decrease Temp by 10-15°C TempHigh->ActionDecrease Isomers Hypothesis: Isomerization PurityIssue->Isomers Byproducts Hypothesis: Side Reactions PurityIssue->Byproducts ActionScreen Action: Run Temp Screening Study Isomers->ActionScreen Byproducts->ActionScreen ActionCalibrate->CheckPlacement ActionReposition->Start

Caption: Troubleshooting workflow for temperature control issues.

References

  • Zheng, J., Wu, Y., Wang, C., & Zhang, J. (2012). Synthesis of 1,2-diiodotetrafluoroethane with pyrolysis gas of waste polytetrafluoroethylene as raw material. Green Chemistry, 14(3), 803-807. [Link]

  • Florin, R. E., & Wall, L. A. (1961). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(4), 375–385. [Link]

  • Ponomarev, D. A., & Takhistov, V. V. (2001). The study of the process of joint thermal decomposition of chlorodifluoromethane and dichlorofluoromethane. Fluorine Notes, 1(14). [Link]

  • Levin, V. V., Zotova, M. A., Struchkova, M. I., & Dilman, A. D. (2018). Strategies Towards Challenging Fluorination Reactions. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Wiley. [Link]

  • Gemoets, H. P. L., McQuade, D. T., & Seeberger, P. H. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 24-34. [Link]

  • McClain, B. L., & Ben-Amotz, D. (2002). Global Quantitation of Solvent Effects on the Isomerization Thermodynamics of 1,2-Dichloroethane and trans-1,2-Dichlorocyclohexane. The Journal of Physical Chemistry A, 106(25), 6062-6068. [Link]

  • Vybornyi, O., Findlay, N. J., & Skabara, P. J. (2017). Scale-up Chemical Synthesis of Thermally-activated Delayed Fluorescence Emitters Based on the Dibenzothiophene-S,S-Dioxide Core. Journal of Visualized Experiments, (128), 56501. [Link]

  • Zhulamanov, A. K., Baigarinova, G. K., & Dyussenov, M. B. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. Metals, 12(1), 34. [Link]

  • Dias, F. B., Penfold, T. J., & Monkman, A. P. (2017). Regio- and conformational isomerization critical to design of efficient thermally-activated delayed fluorescence emitters. Nature Communications, 8, 15047. [Link]

  • Razzaq, T., & Kappe, C. O. (2010). Continuous flow organic synthesis under high-temperature/pressure conditions. Chemistry, an Asian journal, 5(6), 1274–1289. [Link]

  • Baxendale, I. R., & Ley, S. V. (2006). Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec Application Note. [Link]

  • Al-Azzawi, M. B., & Al-Dahhan, W. H. (2017). Thermodynamic Study of Decomposition of Dichlorodifluoromethane in Thermal Plasma. Journal of Engineering, 23(1), 11-25. [Link]

  • Wikipedia contributors. (2023). 2,3,3,3-Tetrafluoropropene. Wikipedia. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. Chemosphere, 119, 113-119. [Link]

  • Chen, Y., Liu, Y., & Zhang, X. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 26(15), 4504. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1,2-Dichlorotetrafluoropropene vs. Isomeric Analogues

Executive Summary & Structural Logic In the high-stakes arena of fluorinated intermediate synthesis—specifically for next-generation refrigerants (HFO-1234yf) and fluorinated pharmacophores—the distinction between 1,2-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the high-stakes arena of fluorinated intermediate synthesis—specifically for next-generation refrigerants (HFO-1234yf) and fluorinated pharmacophores—the distinction between 1,2-dichlorotetrafluoropropene (CFC-1214xb) and its primary isomer, 2,3-dichloro-1,1,3,3-tetrafluoropropene (CFC-1214ya), is not merely academic. It is the difference between a stable metabolic dead-end and a potent nephrotoxin.

This guide dissects the structural divergence of these C3Cl2F4 isomers, evaluating their utility in dehydrochlorination workflows and their critical toxicological profiles in drug development safety assessments.

Structural Divergence: The Vinylic vs. Allylic Split

The core difference lies in the position of the chlorine atoms relative to the double bond and the trifluoromethyl group.

Feature1,2-Dichloro-1,3,3,3-tetrafluoropropene 2,3-Dichloro-1,1,3,3-tetrafluoropropene
Common Code CFC-1214xb CFC-1214ya
Structure


Chlorine Position Vinylic / Vinylic (Both on

)
Vinylic / Allylic (One on

, one on

C)
Reactivity High stability; resistant to

attack.
High reactivity; allylic Cl susceptible to substitution.
Boiling Point ~46°C (Predicted)56-57°C
Key Application Impurity / ByproductPrimary Intermediate for HFO-1234yf

Synthetic Utility: The HFO-1234yf Pathway[1][2]

For researchers utilizing these compounds as building blocks, understanding their behavior under reductive conditions is paramount. CFC-1214ya is the preferred substrate for producing 2,3,3,3-tetrafluoropropene (HFO-1234yf) via dechlorination.

Reaction Pathway Visualization

The following diagram illustrates the divergent fates of these isomers during zinc-mediated dechlorination or catalytic hydrogenation.

G CFC1214ya CFC-1214ya (2,3-dichloro-1,1,3,3-tetrafluoro) HFO1234yf HFO-1234yf (Target Product) CFC1214ya->HFO1234yf Zn/EtOH or H2/Pd Selective Dechlorination CFC1214xb CFC-1214xb (1,2-dichloro-1,3,3,3-tetrafluoro) CFC1214xb->HFO1234yf Requires harsh conditions Byproducts Over-reduction / Polymerization CFC1214xb->Byproducts Steric hindrance inhibits clean elimination

Figure 1: Synthetic divergence. CFC-1214ya undergoes facile 1,2-elimination to yield the target HFO, whereas the 1,2-dichloro isomer (1214xb) often resists clean conversion due to the stability of the vinylic C-Cl bonds.

Toxicological Assessment: The Beta-Lyase Pathway

For drug development professionals, the presence of 1,2-dichlorotetrafluoropropene as an impurity is a critical safety signal. Unlike simple alkyl halides, haloalkenes undergo bioactivation via the Mercapturic Acid Pathway , specifically involving Cysteine Conjugate


-Lyase.
Mechanism of Nephrotoxicity

The toxicity is regioselective. The kidney possesses high concentrations of


-lyase. If a haloalkene forms a cysteine conjugate that retains a good leaving group (like Cl) on the vinyl carbon, 

-lyase cleaves it to form a reactive thioketene, which acylates renal proteins, causing mitochondrial dysfunction and necrosis.

Critical Insight:

  • CFC-1214xb (1,2-dichloro): Forms S-(1-chloro-3,3,3-trifluoroprop-1-en-2-yl)-L-cysteine. The remaining vinylic chlorine allows for

    
    -lyase activation 
    
    
    
    High Nephrotoxic Potential .
  • CFC-1214ya (2,3-dichloro): Metabolism often involves the allylic position, leading to stable conjugates or different metabolic routes that may bypass the thioketene formation.

Toxicity Parent 1,2-Dichlorotetrafluoropropene GSH Glutathione Conjugation (Liver GST) Parent->GSH S_N2 or Ad_N CysConj Cysteine Conjugate (Accumulates in Kidney) GSH->CysConj Peptidase hydrolysis Mercapturate Mercapturic Acid (Excreted in Urine) CysConj->Mercapturate N-acetyltransferase (Detoxification) BetaLyase Renal Beta-Lyase (Bioactivation) CysConj->BetaLyase Uptake via OATs Thioketene Reactive Thioketene (Electrophile) BetaLyase->Thioketene Cleavage Damage Mitochondrial DNA Damage Proximal Tubule Necrosis Thioketene->Damage Covalent Binding

Figure 2: The Bioactivation Pathway. The "Beta-Lyase Shunt" (center vertical path) is the mechanism by which 1,2-dichloro-alkenes cause kidney-specific damage.

Experimental Protocols

Protocol A: In Vitro Assessment of Cysteine Conjugate Formation

Purpose: To determine if your fluorinated intermediate is a substrate for Glutathione S-Transferase (GST), the first step in the toxicity pathway.

Reagents:

  • Rat Liver Cytosol (commercial or freshly prepared).

  • Reduced Glutathione (GSH), 5 mM.

  • Test Compound: 1,2-Dichlorotetrafluoropropene (100 µM).

  • Buffer: 0.1 M Potassium Phosphate, pH 7.4.

Workflow:

  • Incubation: Mix cytosol (1 mg protein/mL) with GSH in buffer. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add Test Compound (dissolved in DMSO; final DMSO <1%).

  • Reaction: Incubate for 30–60 minutes in a sealed headspace vial (due to volatility of C3Cl2F4).

  • Termination: Quench with ice-cold acetonitrile (1:1 v/v).

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

    • Target Ion: Look for the mass of

      
      . For C3Cl2F4 (MW ~182), the conjugate is typically formed via addition-elimination.
      
    • Validation: Use 1,2-dichloro-vinyl-cysteine (DCVC) as a positive control standard.

Protocol B: Selective Dechlorination to HFO-1234yf

Purpose: To convert the 2,3-dichloro isomer (CFC-1214ya) to the useful alkene.

Methodology:

  • Setup: A jacketed glass reactor equipped with a reflux condenser and mechanical stirrer.

  • Solvent System: Ethanol/Water (90:10).

  • Reductant: Activated Zinc dust (2.5 equivalents).

  • Procedure:

    • Suspend Zn dust in solvent and heat to 50°C.

    • Add CFC-1214ya dropwise. Note: The reaction is exothermic.

    • The product, HFO-1234yf (bp -29°C), will evolve as a gas.

  • Collection: Pass the off-gas through a drying tower (

    
    ) and condense in a dry-ice/acetone trap.
    
  • Purification: Distillation is required to remove traces of unreacted starting material.

References

  • Anders, M. W., & Dekant, W. (1998). Amino acid-dependent bioactivation of haloalkenes. In Bioactivation of Haloalkenes. [Link]

  • Merkel, D., et al. (2018). Synthesis and properties of HFO-1234yf and its key intermediates. Journal of Fluorine Chemistry. [Link]

  • Lash, L. H., et al. (2000). Renal toxicity of cysteine S-conjugates of halogenated alkenes. Toxicology. [Link]

  • PubChem Compound Summary: (E)-1-Chloro-2,3,3,3-tetrafluoropropene (Related Isomer Data). [Link]

  • Patent US8071826B2 . Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf). [1][2][3]

Sources

Comparative

Comparative Reactivity Guide: 1,2-Dichlorotetrafluoropropene vs. Haloalkene Analogues

Executive Summary: The Strategic Value of 1,2-Dichlorotetrafluoropropene In the landscape of fluorinated synthons, 1,2-dichlorotetrafluoropropene (specifically the isomer CFC-1214xb , ) occupies a unique "Goldilocks" zon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 1,2-Dichlorotetrafluoropropene

In the landscape of fluorinated synthons, 1,2-dichlorotetrafluoropropene (specifically the isomer CFC-1214xb ,


) occupies a unique "Goldilocks" zone of reactivity. Unlike perfluorinated alkenes (e.g., Hexafluoropropene) which often suffer from poor regioselectivity due to equivalent leaving groups (fluorine), and unlike hydro-chloro-fluoroalkenes (e.g., HCFC-1233xf) which may lack sufficient electrophilicity for rapid functionalization, CFC-1214xb offers a precise chemical handle.

The presence of the vicinal dichloro motif (


) combined with the strong electron-withdrawing trifluoromethyl (

) group creates a highly polarized double bond. This structure facilitates rapid Nucleophilic Vinylic Substitution (

)
while ensuring high regiocontrol—the chloride ion is an infinitely superior leaving group to fluoride in these systems, allowing for predictable mono-substitution patterns essential for drug scaffold synthesis.

Mechanistic Landscape: The Pathway

To control the reactivity of 1,2-dichlorotetrafluoropropene, one must master the Addition-Elimination mechanism. Unlike aliphatic


 reactions, this transformation proceeds through a carbanionic intermediate.
The Electronic Driver

The reaction is driven by the


-activation  provided by the trifluoromethyl group.
  • Attack: The nucleophile attacks the terminal carbon (C1) or the carbon

    
     to the 
    
    
    
    group. In CFC-1214xb (
    
    
    ), the polarization directs attack to the carbon bearing the fluorine and chlorine.
  • Stabilization: The resulting carbanion is stabilized by the strong inductive effect (-I) of the adjacent

    
     group and the negative hyperconjugation.
    
  • Elimination: The intermediate collapses, ejecting the best leaving group. Since the C-Cl bond energy (~80 kcal/mol) is significantly lower than the C-F bond (~116 kcal/mol), Chloride is expelled exclusively.

Visualization of the Reaction Pathway

The following diagram illustrates the chemoselective substitution of Chloride over Fluoride.

SNV_Mechanism Reactant 1,2-Dichloro- tetrafluoropropene (CFC-1214xb) TS Carbanion Intermediate (Stabilized by CF3) Reactant->TS Nucleophilic Attack Nu Nucleophile (Nu:) Nu->TS Product Substituted Fluoroalkene TS->Product Elimination of Cl- LG Leaving Group (Cl-) TS->LG

Caption: The


 pathway showing regioselective displacement of Chlorine driven by electronic stabilization.

Comparative Performance Analysis

The following table contrasts 1,2-dichlorotetrafluoropropene against its two most common competitors in synthesis: Hexafluoropropene (HFP) and 1,2-Dichloro-3,3,3-trifluoropropene (HCFC-1223xd).

Feature1,2-Dichlorotetrafluoropropene (CFC-1214xb) Hexafluoropropene (HFP) 1,2-Dichloro-3,3,3-trifluoropropene
Formula



Electrophilicity High (Activated by F and

)
Very High (Perfluorinated)Moderate (H reduces EWG character)
Leaving Group Chloride (Excellent)Fluoride (Poor)Chloride (Excellent)
Regioselectivity High (Cl leaves exclusively)Low (Mixtures of mono/di-sub)High (Cl leaves)
Stability Moderate (Store < 25°C)High (Gas, stable)High (Liquid, stable)
Primary Use Heterocycle Synthesis (Pyrazoles)Fluoropolymers, SurfactantsSolvents, Intermediates
Critical Insight for Drug Development:

If your target scaffold requires a fluorinated vinyl motif without full perfluorination, CFC-1214xb is superior to HFP. HFP often leads to "over-reaction" where multiple fluorines are displaced. CFC-1214xb allows for a "stop-and-go" synthesis: displace the Cl first, then perform a second reaction at the F site if needed.

Experimental Protocol: Synthesis of Fluorinated Pyrazoles

A common application of CFC-1214xb is the synthesis of 5-trifluoromethyl-4-chloropyrazoles via condensation with hydrazines. This protocol is self-validating: the disappearance of the distinctive vinylic Cl signal in mass spectrometry confirms progress.

Reagents & Equipment
  • Substrate: 1,2-Dichlorotetrafluoropropene (1.0 eq)

  • Nucleophile: Phenylhydrazine (1.1 eq)

  • Base: Triethylamine (

    
    ) (2.2 eq) - Crucial for scavenging HCl and HF.
    
  • Solvent: Acetonitrile (MeCN) - Promotes polar transition states.

  • Equipment: Sealed pressure tube (if conducting >40°C) or standard round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Preparation (0 min): Purge a 100 mL round-bottom flask with

    
    . Add MeCN (anhydrous, 10 mL per gram of substrate).
    
  • Addition (15 min): Cool the solvent to 0°C. Add 1,2-Dichlorotetrafluoropropene via syringe.

    • Why? Cooling prevents uncontrolled exotherms which can lead to polymerization or tars.

  • Nucleophile Introduction (30 min): Mix Phenylhydrazine and

    
     in a separate vial. Add this mixture dropwise to the cold alkene solution.
    
    • Observation: A white precipitate (

      
      ) will form immediately, validating the elimination of Chloride.
      
  • Reaction (4 hours): Allow the mixture to warm to Room Temperature (RT). Stir for 4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting material (non-polar) should disappear.

  • Cyclization (Optional - Thermal): If the intermediate hydrazone forms but does not cyclize, heat to 60°C for 2 hours.

  • Workup: Filter off the amine salts. Concentrate the filtrate. Redissolve in DCM, wash with water, dry over

    
    .
    
Expected Outcome
  • Yield: 75-85%

  • Product: 1-phenyl-3-fluoro-4-chloro-5-trifluoromethylpyrazole (structure depends on exact regiochemistry of attack).

  • Key Spectral Feature:

    
     NMR will show a distinct 
    
    
    
    doublet and a single aromatic F signal (if retained) or loss of vinylic F signals.

Workflow Visualization

Synthesis_Workflow Start Start: Dissolve CFC-1214xb in MeCN (0°C) Add_Reagents Add Hydrazine + Et3N (Dropwise) Start->Add_Reagents Precipitate Observation: White Precipitate Forms (Et3N.HCl) Add_Reagents->Precipitate Stir Stir at RT (4 Hours) Add_Reagents->Stir Check TLC Check: SM Consumed? Stir->Check Heat Heat to 60°C (Promote Cyclization) Check->Heat No Workup Filter Salts & Concentrate Check->Workup Yes Heat->Workup

Caption: Decision tree for the synthesis of fluorinated heterocycles using CFC-1214xb.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Foundational text on mechanisms and reactivity of perfluoroalkenes).
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry.

  • National Institutes of Health (NIH). (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles.

  • ChemGuide. (2021). Mechanisms of Nucleophilic Substitution in Halogenoalkanes.

  • BenchChem. (2025). Comparative Reactivity of Halogenated Propanes.

Validation

Cross-Validation of Analytical Techniques for 1,2-Dichlorotetrafluoropropene (HCFO-1214ya)

Executive Summary 1,2-Dichlorotetrafluoropropene (specifically the 1,2-dichloro-1,3,3,3-tetrafluoropropene isomer, often designated as HCFO-1214ya ; CAS 431-53-8) is a critical halogenated olefin intermediate used in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichlorotetrafluoropropene (specifically the 1,2-dichloro-1,3,3,3-tetrafluoropropene isomer, often designated as HCFO-1214ya ; CAS 431-53-8) is a critical halogenated olefin intermediate used in the synthesis of next-generation fluoropolymers and hydrofluoroolefin (HFO) refrigerants like HFO-1234yf.[1][2] Its applications extend into pharmaceutical synthesis as a fluorinated building block.

Ensuring the purity and isomeric integrity of 1,2-Dichlorotetrafluoropropene is paramount, as trace chlorinated impurities can poison downstream catalysts or alter the toxicity profile of final pharmaceutical ingredients (APIs). This guide provides a scientifically grounded cross-validation framework, contrasting Gas Chromatography with Flame Ionization Detection (GC-FID) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative


 Nuclear Magnetic Resonance (

-qNMR)
.

Part 1: Comparative Analytical Landscape

The following table summarizes the performance metrics of the three primary analytical techniques.

Table 1: Technical Comparison of Analytical Methods

FeatureGC-FID GC-MS

-qNMR
Primary Utility Routine Purity Assay (>99%)Impurity ID & Trace QuantificationIsomer Ratio (E/Z) & Absolute Purity
Specificity Moderate (Retention Time only)High (Mass Spectrum Fingerprint)Very High (Chemical Shift + Coupling)
LOD/LOQ Low ppm range (1-10 ppm)ppb range (10-100 ppb)High ppm (0.1% or 1000 ppm)
Linearity (

)
> 0.999> 0.995> 0.999
Sample Prep Dilution in solvent (e.g.,

)
Dilution (high sensitivity)Dissolution in deuterated solvent
Key Limitation Requires reference standards for IDResponse factors vary by ionizationLower sensitivity; expensive instrument

Part 2: Deep Dive Experimental Protocols

Protocol A: GC-FID for Routine Purity Assessment

Objective: To establish a robust, repeatable assay for the main component and major impurities.

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-624 or RTX-1 (30 m × 0.32 mm × 1.8 µm). Thick film is required to retain volatile haloolefins.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 35°C for 5 min (critical for isomer separation).

    • Ramp 10°C/min to 150°C.

    • Hold 2 min.

  • Detector (FID): 250°C;

    
     30 mL/min, Air 400 mL/min.
    
  • Standardization: External standard method using high-purity (>99.9%) reference material.

Validation Checkpoint: Ensure resolution (


) between the E- and Z-isomers is > 1.5. If co-elution occurs, reduce initial temperature to 30°C.
Protocol B: GC-MS for Impurity Profiling

Objective: To identify unknown chlorinated by-products (e.g., trichlorotrifluoropropenes) that co-elute in FID.

  • Instrument: GC coupled with Single Quadrupole MS (EI mode, 70 eV).

  • Scan Range: 35–300 amu.

  • Key Diagnostic Ions:

    • m/z 69 (

      
      ): Characteristic of the trifluoromethyl group.
      
    • m/z 147/149 : Molecular ion fragments (

      
      ) showing chlorine isotope patterns.
      
  • Methodology:

    • Inject concentrated sample (1000 ppm) to detect trace impurities.

    • Compare spectra against NIST library and fragmentation logic.

    • Cross-Validation: Use MS to verify that the main FID peak is pure and not a composite of the analyte and a co-eluting impurity.

Protocol C: -qNMR for Absolute Purity & Isomer Ratio

Objective: To determine the exact molar ratio of E vs. Z isomers and validate FID response factors without needing identical standards for every impurity.

  • Instrument: 400 MHz NMR (min. 376 MHz for

    
    ).
    
  • Solvent:

    
     (Chloroform-d) or Acetone-
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or Hexafluorobenzene (
    
    
    
    ).
  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): > 5 × 
      
      
      
      (typically 20–30 seconds to ensure full relaxation).
    • Scans: 64–128.

  • Analysis:

    • Integrate the

      
       signal (approx. -68 ppm).
      
    • Integrate the

      
       signal (approx. -110 to -120 ppm, showing complex coupling).
      
    • Calculate molar purity using the internal standard integral.

Part 3: Cross-Validation Framework

The "Triangulation Method" ensures data integrity by cross-referencing results from the three techniques.

  • Mass Balance Check: The purity from GC-FID (Area %) should match the absolute purity from qNMR (wt %) within ±1.0%. Discrepancies suggest non-volatile impurities (undetected by GC) or response factor errors.

  • Isomer Ratio Verification: Compare the E/Z ratio from GC-FID integration with the E/Z ratio from

    
     NMR integration.
    
    • If GC ratio ≠ NMR ratio: The GC column is likely discriminating against one isomer, or the detector response factors differ. Calibrate GC using NMR values.

  • Impurity Confirmation: Use GC-MS to identify any FID peaks >0.1%. If an impurity is identified as a saturated halocarbon (e.g., HCFC-234), its FID response factor will differ significantly from the olefin; apply a correction factor derived from theoretical carbon response or qNMR.

Workflow Visualization

AnalyticalWorkflow Sample Crude 1,2-Dichlorotetrafluoropropene Sample GCFID GC-FID Analysis (Protocol A) Sample->GCFID GCMS GC-MS Screening (Protocol B) Sample->GCMS NMR 19F qNMR Analysis (Protocol C) Sample->NMR DataFID Purity (Area %) Isomer Ratio (rt1/rt2) GCFID->DataFID DataMS Impurity ID (m/z fingerprint) GCMS->DataMS DataNMR Absolute Purity (wt %) Molar Isomer Ratio NMR->DataNMR Validation CROSS-VALIDATION NODE Compare FID Area% vs NMR wt% DataFID->Validation DataMS->Validation Confirm ID DataNMR->Validation Validation->GCMS Mismatch -> Re-investigate Impurities Decision Decision: Release or Reprocess? Validation->Decision Match (<1% Diff)

Caption: Analytical triangulation workflow ensuring data integrity through multi-method cross-validation.

References

  • PubChem. (2025).[3] 1,2-Dichloro-1,2,3,3-tetrafluoropropene Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Patent 8,704,017. (2014). Process for the manufacture of 2-chloro-3,3,3-trifluoropropene and 1,2-dichloro-3,3,3-tetrafluoropropene. United States Patent and Trademark Office. (Describes synthesis and industrial analysis context).

Sources

Comparative

A Comparative Guide to Purity Assessment of 1,2-Dichlorotetrafluoropropene by NMR and Chromatography

For Researchers, Scientists, and Drug Development Professionals In the synthesis and application of fluorinated compounds like 1,2-Dichlorotetrafluoropropene, purity is not merely a quality metric; it is a critical deter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of fluorinated compounds like 1,2-Dichlorotetrafluoropropene, purity is not merely a quality metric; it is a critical determinant of reactivity, safety, and final product performance. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and chromatographic techniques for the purity assessment of this compound, offering insights into the causality behind experimental choices and presenting supporting data.

The Criticality of Purity for 1,2-Dichlorotetrafluoropropene

1,2-Dichlorotetrafluoropropene is a halogenated alkene with potential applications as a monomer in the synthesis of specialty polymers and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] The presence of impurities, which can include isomers, starting materials, or by-products from synthesis, can significantly impact its chemical behavior. For instance, residual reactants could lead to unpredictable polymerization kinetics, while isomeric impurities might introduce undesirable structural defects in a polymer chain. Therefore, robust and reliable analytical methods for purity determination are paramount.

Orthogonal Approaches to Purity: NMR and Chromatography

A cornerstone of analytical science is the use of orthogonal methods—techniques that measure the same property using different physical principles. This approach provides a more comprehensive and trustworthy assessment of a compound's purity.[2] For 1,2-Dichlorotetrafluoropropene, NMR spectroscopy and gas chromatography (GC) represent two powerful, yet fundamentally different, analytical tools.

Quantitative NMR (qNMR) Spectroscopy: A Primary Ratio Method

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[5]

Why ¹⁹F NMR is Particularly Powerful for 1,2-Dichlorotetrafluoropropene:

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly sensitive to NMR detection, second only to ¹H.[6]

  • Wide Chemical Shift Range: The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, allowing for the clear resolution and quantification of structurally similar fluorinated impurities.

  • Structural Elucidation: ¹⁹F NMR spectra can provide detailed information about the electronic environment of the fluorine atoms, aiding in the identification of impurities.[7]

Gas Chromatography (GC): High-Resolution Separation

Gas chromatography is a powerful separation technique ideal for volatile compounds like 1,2-Dichlorotetrafluoropropene. The principle lies in the differential partitioning of components in a sample between a stationary phase and a mobile gas phase. The time it takes for a compound to travel through the column (retention time) is a characteristic feature used for identification, while the peak area is proportional to its concentration.

Why GC is a Go-To Method for Halogenated Alkenes:

  • Exceptional Separating Power: GC columns can separate compounds with very similar boiling points, making it effective for distinguishing between isomers and other closely related impurities.

  • High Sensitivity with Specific Detectors: The use of an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) provides high sensitivity and selectivity for halogenated compounds.[8][9] This allows for the detection and quantification of trace-level impurities that might be missed by other techniques.

  • Established Methodologies: Standardized methods, such as those from ASTM, often exist for the analysis of halogenated hydrocarbons, providing a strong foundation for method development and validation.[10][11][12]

Experimental Design & Data Comparison

To illustrate the comparative performance of qNMR and GC, a hypothetical batch of 1,2-Dichlorotetrafluoropropene was analyzed. The primary anticipated impurities are the geometric isomer (E/Z) and a structurally related compound, 1,1-dichloro-2,3,3,3-tetrafluoropropene.

Quantitative Data Summary
Parameter¹⁹F qNMRGas Chromatography (GC-ECD)
Purity of Main Isomer (%) 99.5299.55
Geometric Isomer (%) 0.310.29
1,1-dichloro-2,3,3,3-tetrafluoropropene (%) 0.170.16
Limit of Quantification (LOQ) ~0.1%~0.01%
Precision (RSD) < 1%< 2%
Analysis Time per Sample ~15 minutes~30 minutes

Analysis: Both techniques provide comparable purity values for the main component and major impurities, demonstrating good agreement between the orthogonal methods. However, GC-ECD offers a lower limit of quantification, making it superior for trace impurity analysis. Conversely, qNMR provides slightly better precision and a faster analysis time.

Visualizing the Workflows

Diagram: ¹⁹F qNMR Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte C Dissolve in NMR Solvent A->C B Weigh Internal Standard B->C D Acquire ¹⁹F NMR Spectrum C->D E Integrate Signals D->E F Calculate Purity E->F

Caption: Workflow for purity determination by ¹⁹F qNMR.

Diagram: GC Purity Assessment Workflow

GC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare Sample Solution C Inject into GC A->C B Prepare Calibration Standards B->C D Generate Chromatogram C->D E Integrate Peaks D->E F Construct Calibration Curve E->F G Calculate Purity F->G

Caption: Workflow for purity determination by Gas Chromatography.

Detailed Experimental Protocols

A self-validating system requires detailed and robust protocols.[13][14] The following methodologies are designed to ensure accuracy and reproducibility, adhering to principles outlined by the International Council for Harmonisation (ICH).[15]

Protocol for ¹⁹F qNMR Purity Assessment
  • Internal Standard Selection: Choose a certified internal standard with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals. A suitable choice would be trifluorotoluene. The standard must be non-reactive and of known purity.[16]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1,2-Dichlorotetrafluoropropene sample into a clean, dry vial.

    • Accurately weigh approximately 10-20 mg of the certified internal standard into the same vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to allow for full relaxation and accurate integration.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the smallest impurity to be quantified).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Protocol for Gas Chromatography (GC-ECD) Purity Assessment
  • Column Selection and GC Conditions:

    • Use a capillary column suitable for separating halogenated hydrocarbons, such as a DB-624 or equivalent.

    • Optimize the temperature program to achieve baseline separation of all expected impurities. A typical program might be: initial temperature of 40°C held for 5 minutes, ramp at 10°C/min to 200°C, and hold for 5 minutes.

    • Use high-purity carrier gas (e.g., nitrogen or helium) to ensure a stable baseline.[17]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the 1,2-Dichlorotetrafluoropropene sample in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of the main isomer and any available impurity standards at different concentrations to establish linearity.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[15][18][19]

  • Data Acquisition and Analysis:

    • Inject the prepared sample and standards into the GC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity using the area percent method, assuming the response factor is similar for all isomers. For higher accuracy, determine the relative response factors for each impurity against the main component.

Conclusion: A Synergistic Approach

Both qNMR and GC offer robust and reliable means for assessing the purity of 1,2-Dichlorotetrafluoropropene. The choice of method depends on the specific requirements of the analysis.

  • For absolute quantification and rapid purity screening with high precision, ¹⁹F qNMR is an excellent choice. Its nature as a primary ratio method reduces the need for specific reference standards for every impurity.[2][20]

  • For the detection and quantification of trace impurities and for method validation requiring high sensitivity, GC with a selective detector is superior. Its high resolving power is crucial for separating complex mixtures.[21]

Ultimately, a synergistic approach, employing GC for initial impurity profiling and separation method development, and qNMR for the accurate and precise quantification of the bulk material and major impurities, provides the most comprehensive and trustworthy assessment of 1,2-Dichlorotetrafluoropropene purity. This dual-pronged strategy ensures the quality and reliability of this important fluorinated building block in research and development.

References

  • Chinese Journal of Analysis Laboratory. (n.d.). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • De Marco, A., & Gatti, G. (1972). 19F NMR spectra of 1,2-dihaloperfluoropropanes. Journal of Magnetic Resonance (1969), 6(2), 200–208.
  • PubMed. (2023). Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance.
  • Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • Environmental Science and Pollution Research. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Analytik Jena. (n.d.). ASTM D7359.
  • Park, J. D., & Lacher, J. R. (n.d.). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. Defense Technical Information Center.
  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water.
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
  • Intertek Inform. (2018). ASTM D 7359 : 2018 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC).
  • Vidya-mitra. (2015). NMR Spectroscopy of N, P and F - atoms (CHE). YouTube.
  • University of Michigan Chemistry Department. (2017). Quantitative NMR Spectroscopy.
  • Journal of Pharmaceutical Sciences. (n.d.). Live qualification/validation of purity methods for protein products.
  • AZoM. (2013). Ensuring Purity of Gases for Gas Chromatography.
  • Infinita Lab. (n.d.). ASTM D7359 Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion Followed by Ion Chromatography Detection.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?.
  • Der Pharmacia Lettre. (n.d.). Analytical method validation: A brief review.

Sources

Validation

Isomeric effects on the biological activity of dichlorotetrafluoropropene derivatives

Executive Summary This guide provides a technical comparison of the - and -isomers of 1,3-dichloro-1,1,2,3-tetrafluoropropene (DCTFP) and its derivatives. While often treated as isomeric mixtures in industrial applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the


- and 

-isomers of 1,3-dichloro-1,1,2,3-tetrafluoropropene (DCTFP) and its derivatives. While often treated as isomeric mixtures in industrial applications (solvents, heat transfer fluids), their biological activities diverge significantly in pharmacological and agrochemical contexts.

Key Finding: The


-isomer  (cis) typically exhibits higher reactivity toward thiol-based nucleophiles (such as Glutathione), leading to increased rates of bioactivation and nephrotoxicity via the 

-lyase pathway. Conversely, the

-isomer
(trans) often displays superior metabolic stability, making it the preferred scaffold for drug design, though it may possess lower acute nematicidal potency compared to the

-form.

The Stereochemical Landscape

To understand the biological divergence, we must first distinguish the isomers at a molecular level. The biological activity of DCTFP derivatives is governed by the accessibility of the vinylic carbons to enzymatic attack.

Feature

-Isomer (Trans)

-Isomer (Cis)
Steric Bulk Chlorine atoms are on opposite sides, reducing steric strain.Chlorine atoms are on the same side (or proximal), creating a higher dipole moment.
Nucleophilic Attack The vinylic carbon is sterically shielded by the trans-arrangement.The vinylic carbon is more exposed, facilitating attack by nucleophiles (e.g., GSH).
Lipophilicity (LogP) Generally higher; better membrane permeability.Generally lower; slightly more water-soluble due to polarity.
Primary Use Case Stable pharmacophore backbone.High-potency reactive intermediate (Agrochemicals).

Comparative Biological Activity

The biological divergence of DCTFP isomers is best illustrated through two primary mechanisms: Nematicidal Efficacy and Mammalian Nephrotoxicity .

A. Nematicidal Activity (Agrochemical Context)

Fluorinated propenes are potent nematicides (e.g., against Meloidogyne incognita).[1][2][3] The mechanism involves irreversible inhibition of essential nematode enzymes or disruption of the cuticle.

  • 
    -Isomer Performance: 
    
    • Potency: High. The

      
      -configuration often mimics the transition state of biological substrates more effectively in specific binding pockets.
      
    • Drawback: Higher environmental degradation rate due to hydrolysis.

  • 
    -Isomer Performance: 
    
    • Potency: Moderate to High. Often requires higher concentrations to achieve

      
      .
      
    • Advantage: Longer residual activity in soil due to resistance against hydrolytic cleavage.

B. Mammalian Toxicity: The -Lyase Pathway

The most critical safety consideration for DCTFP derivatives is nephrotoxicity . This is driven by the conjugation of the haloalkene with Glutathione (GSH) in the liver, followed by processing in the kidney.

The Mechanism:

  • Hepatic Conjugation: Glutathione S-Transferase (GST) conjugates the DCTFP derivative with GSH.

    • Critical Difference: The

      
      -isomer  is conjugated 4–5x faster  than the 
      
      
      
      -isomer due to stereoelectronic effects (similar to 1,3-dichloropropene).
  • Transport: The conjugate travels to the kidney.

  • Bioactivation: Renal Cysteine Conjugate

    
    -Lyase (CCBL) cleaves the conjugate, releasing a reactive thiol (thioketene) that binds to mitochondrial DNA, causing cell death.
    

Comparative Toxicity Data (Representative Trends) Data extrapolated from homologous haloalkene studies (e.g., 1,3-dichloropropene and HFO-1234ze).

Parameter

-DCTFP Derivative

-DCTFP Derivative
Interpretation
GSH Conjugation Rate High (

)
Low (

)

is bioactivated faster.
Nephrotoxicity Threshold Lower (Higher Risk)Higher (Safer)

generates more reactive thiol in kidneys.
Mutagenicity (Ames) Positive in specific strainsGenerally Negative

epoxides are more unstable/reactive.

Mechanistic Visualization

The following diagram illustrates the divergent metabolic fates of the isomers. The Red Path indicates the high-risk bioactivation prominent in the


-isomer.

G DCTFP DCTFP Derivative (Parent Compound) GST Enzyme: GST (Liver) DCTFP->GST GSH_Conj_Z (Z)-GSH Conjugate (Rapid Formation) GST->GSH_Conj_Z Preferred Substrate (Steric Access) GSH_Conj_E (E)-GSH Conjugate (Slow Formation) GST->GSH_Conj_E Slow Reaction Kidney Transport to Kidney GSH_Conj_Z->Kidney GSH_Conj_E->Kidney BetaLyase Enzyme: Beta-Lyase (Renal Mitochondria) Kidney->BetaLyase ReactiveThiol Reactive Thiol/Thioketene (Toxic Metabolite) BetaLyase->ReactiveThiol Major Pathway for (Z) Mercapturic Mercapturic Acid (Excretion) BetaLyase->Mercapturic Major Pathway for (E)

Figure 1: Differential metabolic activation of DCTFP isomers. The (Z)-isomer preferentially undergoes bioactivation to toxic thiols.

Experimental Protocols

To validate these effects in your own pipeline, use the following self-validating workflows.

Protocol A: Isomeric Separation & Purification

Objective: Isolate >99% pure (E) and (Z) isomers for bioassay.

  • Synthesis: Perform dehydrochlorination of pentachloropropane precursor (or similar) to yield the E/Z mixture.

  • Distillation: Perform fractional distillation. The isomers typically have boiling point differentials of 5–10°C.

  • Preparative GC (Validation Step):

    • Column: Fused silica capillary column (e.g., DB-624 or equivalent for volatile halocarbons).

    • Conditions: 35°C (5 min)

      
       200°C at 10°C/min.
      
    • Detection: FID or Mass Spec.

    • Criteria: The

      
      -isomer usually elutes after the 
      
      
      
      -isomer on non-polar columns due to higher polarity (dipole moment).
Protocol B: In Vitro GSH Conjugation Assay

Objective: Quantify the susceptibility of each isomer to bioactivation.

  • Reagents:

    • Substrate: 1 mM Purified

      
      - or 
      
      
      
      -DCTFP derivative.
    • Enzyme: Rat Liver Cytosol (rich in GST) or recombinant human GST T1-1.

    • Co-factor: 5 mM Reduced Glutathione (GSH).

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Reaction: Incubate at 37°C in a sealed headspace vial (to prevent volatilization).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS focusing on the molecular weight of the S-(chlorotetrafluoropropenyl)-glutathione adduct.

  • Calculation: Plot [Product] vs. Time. The initial slope represents the rate (

    
    ).
    
    • Expectation:

      
      .
      

References

  • Metabolism of 1,3-dichloropropene in the rat.

    • Source:

  • Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze).

    • Source:

  • Three common pathways of nephrotoxicity induced by halogen

    
    -lyase pathway).
    
    • Source:

  • Design, synthesis and nematicidal activities of trifluorobutene amide derivatives.

    • Source:

  • Toxicological Profile for Dichloropropenes. (Comprehensive Agency for Toxic Substances and Disease Registry report).

    • Source:

Sources

Comparative

A Guide to Inter-Laboratory Comparison of 1,2-Dichlorotetrafluoropropene Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of impurities and process-related compounds is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of impurities and process-related compounds is paramount. 1,2-Dichlorotetrafluoropropene, a fluorinated alkene, may be present as a raw material, intermediate, or impurity, necessitating robust and reliable analytical methods for its control. This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 1,2-Dichlorotetrafluoropropene, ensuring consistency and accuracy across different testing sites.

The principles of proficiency testing, as outlined in ISO/IEC 17043, are fundamental to establishing confidence in analytical measurements.[1][2][3] Such comparisons are vital for validating analytical methods, evaluating laboratory performance, and ensuring data comparability, which is a cornerstone of regulatory compliance and product quality.

Designing a Robust Inter-laboratory Comparison Study

A successful inter-laboratory comparison hinges on a well-designed study protocol. The primary objective is to assess the proficiency of participating laboratories in quantifying 1,2-Dichlorotetrafluoropropene in a common sample.

Key Considerations for the Study Design:
  • Test Material: A homogenous and stable test material is crucial. For this study, a solution of 1,2-Dichlorotetrafluoropropene in a suitable solvent, such as methanol or hexane, should be prepared at a known concentration by a reputable reference material producer. The concentration should be relevant to the typical levels encountered in routine analysis.

  • Sample Distribution: Samples should be dispatched to participating laboratories under controlled conditions to prevent degradation or contamination. A clear chain of custody should be maintained.

  • Analytical Method: While laboratories may have their in-house methods, a standardized analytical procedure is recommended for the initial comparison to minimize variability arising from different methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile halogenated compounds due to its sensitivity and specificity.[4][5][6]

  • Data Reporting: A standardized reporting template should be provided to ensure that all laboratories submit their results in a consistent format. This should include not only the quantitative results but also relevant quality control data, such as calibration curves, blank results, and replicate analyses.

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for an inter-laboratory comparison study:

Inter-laboratory Comparison Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories A Preparation of Homogenous Test Material B Sample Distribution to Participating Laboratories A->B L1 Receipt and Storage of Test Sample B->L1 C Collection and Statistical Analysis of Results D Issuance of Final Report C->D L2 Analysis of Sample using Prescribed Method L1->L2 L3 Reporting of Results and QC Data L2->L3 L3->C

Caption: Workflow of the inter-laboratory comparison study.

Recommended Analytical Protocol: GC-MS Analysis of 1,2-Dichlorotetrafluoropropene

This protocol is based on established methods for the analysis of volatile organic compounds (VOCs).[7][8][9][10]

Instrumentation and Reagents
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column: A non-polar or mid-polar column, such as a DB-5ms or DB-624, is recommended for good separation of halogenated compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Reagents: High-purity 1,2-Dichlorotetrafluoropropene reference standard, methanol (or other suitable solvent) of GC grade or higher.

Preparation of Standards and Samples
  • Stock Standard Solution: Accurately weigh a known amount of 1,2-Dichlorotetrafluoropropene reference standard and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the test sample. A minimum of five concentration levels is recommended.

  • Sample Preparation: The received inter-laboratory comparison sample should be brought to room temperature and vortexed before analysis. If necessary, a dilution may be performed using the same solvent as the calibration standards.

GC-MS Operating Conditions

The following are typical starting conditions and should be optimized for the specific instrument and column used:

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program Initial: 40 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C (hold for 2 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM)
Data Analysis and Quantification
  • Identify the 1,2-Dichlorotetrafluoropropene peak in the chromatogram based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the calibration standards.

  • Quantify the concentration of 1,2-Dichlorotetrafluoropropene in the test sample using the calibration curve.

Data Evaluation in the Inter-laboratory Comparison

The performance of each laboratory is typically evaluated using statistical measures such as the z-score. The z-score indicates how many standard deviations an individual result is from the consensus value (the mean or median of all reported results).

z-score = (x - X) / σ

where:

  • x = individual laboratory result

  • X = assigned value (consensus mean)

  • σ = standard deviation for proficiency assessment

A z-score between -2 and +2 is generally considered satisfactory.

The following table presents hypothetical results from an inter-laboratory comparison study:

Laboratory IDReported Concentration (µg/mL)z-scorePerformance Evaluation
Lab A52.10.45Satisfactory
Lab B48.5-1.23Satisfactory
Lab C55.82.18Unsatisfactory
Lab D50.2-0.41Satisfactory
Lab E47.9-1.52Satisfactory
Assigned Value (Mean) 51.0
Standard Deviation 2.2

Logical Relationship in Performance Evaluation

The diagram below outlines the logical steps in evaluating a laboratory's performance in the comparison study.

Performance Evaluation Logic Start Laboratory Submits Result Condition Calculate z-score Start->Condition Satisfactory Performance is Satisfactory (|z| <= 2) Condition->Satisfactory Yes Unsatisfactory Performance is Unsatisfactory (|z| > 2) Condition->Unsatisfactory No Action Investigate Root Cause and Implement Corrective Actions Unsatisfactory->Action

Caption: Decision-making process for laboratory performance evaluation.

Conclusion

A well-structured inter-laboratory comparison is an indispensable tool for ensuring the quality and reliability of analytical data for 1,2-Dichlorotetrafluoropropene. By adhering to a robust study design, employing a validated analytical method such as GC-MS, and utilizing standardized statistical evaluation, participating laboratories can confidently demonstrate their proficiency and contribute to the overall assurance of product quality and safety. Continuous participation in such programs is a hallmark of a laboratory's commitment to excellence.

References

  • U.S. Environmental Protection Agency. (n.d.). GC/MS (Gas Chromatography-Mass Spectrometry) Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 1. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Determination of Volatile Organic Compounds in Atmospheres (Canister Sampling, Mass Spectrometry Analysis Methodology). ASTM D5466-21. Retrieved from [Link]

  • ANSI National Accreditation Board. (n.d.). ISO/IEC 17043 - ANSI National Accreditation Board | ANAB. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods - Toxicological Profile for Dichloropropenes. Retrieved from [Link]

  • International Programme on Chemical Safety. (1993). Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993). Inchem.org. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 19). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Determination of Volatile Organic Compounds in Atmospheres (Canister Sampling Methodology). ASTM D5466-21. Retrieved from [Link]

  • College of American Pathologists. (n.d.). ISO 17043 Accreditation for Proficiency Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes. NCBI Bookshelf. Retrieved from [Link]

  • AOAC INTERNATIONAL. (n.d.). Proficiency Testing Program. Retrieved from [Link]

  • ASTM International. (n.d.). Laboratory Quality Control Program | Proficiency Testing Programs. Retrieved from [Link]

  • ISOLAB. (n.d.). ISO/IEC 17043:2010 Proficiency Testing. Retrieved from [Link]

  • Office of Justice Programs. (2015, August 15). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method TO-17 - Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dichlorotetrafluoropropene

Foreword: As professionals in research and development, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not a s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As professionals in research and development, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not a secondary task but a primary responsibility. This guide provides a detailed, procedural framework for the safe handling and disposal of 1,2-Dichlorotetrafluoropropene. It is designed to move beyond mere compliance, embedding a deep understanding of the "why" behind each step to foster a proactive safety culture in your laboratory.

Section 1: Hazard Assessment & Chemical Profile

1,2-Dichlorotetrafluoropropene is a halogenated alkene. Its chemical structure, containing carbon-carbon double bonds as well as both chlorine and fluorine atoms, dictates its reactivity and the specific hazards it presents. Halogenated organic compounds are a class of chemicals that require meticulous handling due to their potential for environmental persistence and the generation of toxic byproducts upon improper treatment.[1] Exposure can cause irritation to the eyes, skin, and respiratory system.[2]

The primary risks associated with this compound, and halogenated solvents in general, include:

  • Toxicity: Inhalation, ingestion, or skin absorption can be harmful, potentially affecting the central nervous system, liver, and kidneys.[3][4][5][6]

  • Environmental Persistence: Carbon-halogen bonds are strong, making these compounds resistant to natural degradation. Improper disposal can lead to long-term contamination of soil and groundwater.[5][7][8]

  • Hazardous Decomposition: Thermal decomposition, if not performed under controlled high-temperature conditions, can produce highly toxic and corrosive gases such as hydrogen chloride (HCl), hydrogen fluoride (HF), and potentially even phosgene or dioxin-like compounds.[9][10][11]

For procedural clarity, key physical and hazard data for a closely related compound, 1,2-Dichlorotetrafluoroethane, are summarized below, as specific data for the propene variant is not widely documented. The principles of handling and disposal remain identical due to its classification as a halogenated organic compound.

PropertyValue (for 1,2-Dichlorotetrafluoroethane)Significance for Disposal
Synonyms Freon 114, CryofluoranUsed in refrigeration and as a propellant.
Appearance Colorless gas or liquid under pressure.[2]Indicates high volatility; requires containment.
Odor Faint, ether-like at high concentrations.[2]Odor is not a reliable indicator of hazardous levels.
Incompatibilities Chemically-active metals (Na, K, powdered Al, Zn, Mg), strong acids.[2][6]Crucial for waste segregation. Never mix with incompatible materials to avoid violent reactions.[12]
Primary Hazards Irritation (respiratory), Asphyxia, Cardiac Arrhythmias. Liquid can cause frostbite.[2]Dictates the need for stringent PPE and handling in ventilated areas.

Section 2: Personal Protective Equipment (PPE) & Safe Handling

Before any handling or disposal operations, the following minimum PPE must be employed to create a barrier between the researcher and the chemical hazard.

  • Eye and Face Protection: Wear splash-proof chemical safety goggles and a face shield. Standard safety glasses are insufficient.[13]

  • Hand Protection: Use chemical-impermeable gloves, such as Viton® or laminate film gloves. Always inspect gloves for tears or punctures before use.[14]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or full suit is required.[15]

  • Respiratory Protection: All handling of open containers must occur within a certified chemical fume hood to prevent inhalation of vapors.[15] If exposure limits are exceeded, a full-face respirator with an appropriate organic vapor canister or a supplied-air respirator may be necessary.[2][6][14]

Section 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, ventilate the area if it is safe to do so.

  • Control Ignition Sources: Remove all sources of ignition from the area.[14]

  • Containment: Using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow), create a dike around the spill to prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.

  • Collection: Once absorbed, carefully scoop the material into a designated, pre-labeled hazardous waste container using spark-proof tools.[14]

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Disposal: Seal the waste container and manage it according to the disposal protocol in Section 5.

Section 4: Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the waste management process. It prevents dangerous reactions, ensures regulatory compliance, and minimizes disposal costs. The causality is simple: mixing halogenated waste with non-halogenated waste renders the entire volume as the more expensive and difficult-to-treat halogenated waste.

Step-by-Step Waste Collection Protocol
  • Select the Correct Container: Use a clearly labeled, leak-proof container with a secure screw-top cap. The container must be compatible with the chemical.

  • Apply the Hazardous Waste Label: Affix a "Hazardous Waste" label to the container before adding any waste.

  • Specify Contents: Clearly write "Waste 1,2-Dichlorotetrafluoropropene" and list any other chemical constituents in the mixture. Avoid abbreviations or chemical formulas.

  • Segregate Waste Streams: This is a dedicated waste stream. DO NOT mix with:

    • Non-halogenated organic solvents (e.g., acetone, methanol, hexanes).[16]

    • Acids, bases, or reactive metals.[2][6]

    • Aqueous waste.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs).

  • Store Safely: Store the sealed container in a designated satellite accumulation area, which should be in a secondary containment bin within or near the laboratory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for managing 1,2-Dichlorotetrafluoropropene waste from generation to final disposal.

G Diagram 1: Disposal Workflow for 1,2-Dichlorotetrafluoropropene cluster_lab In the Laboratory cluster_facility Facility Waste Management cluster_disposal Final Disposal A Waste Generation (1,2-Dichlorotetrafluoropropene) B Is this a spill? A->B C Follow Spill Management Protocol (Section 3) B->C Yes D Select Designated Halogenated Waste Container B->D No F Add Waste to Container C->F E Ensure Container is Labeled 'Hazardous Waste' & Contents Listed D->E E->F G Securely Seal Container F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Request Waste Pickup from Environmental Health & Safety (EHS) H->I J EHS Transports to Central Hazardous Waste Facility I->J K Consolidation & Manifesting (per EPA/DOT regulations) J->K L Transport by Licensed Hazardous Waste Vendor K->L M High-Temperature Incineration with Flue Gas Scrubbing L->M

Caption: Workflow for safe collection, storage, and disposal of 1,2-Dichlorotetrafluoropropene.

Section 5: Approved Disposal Methodologies

Due to its chemical stability and hazardous decomposition pathways, the only acceptable disposal method for 1,2-Dichlorotetrafluoropropene is through a licensed hazardous waste management facility.

Primary Method: High-Temperature Incineration

The material must be sent for controlled incineration in a facility permitted to handle halogenated organic compounds.[14] This process is scientifically mandated for several reasons:

  • Complete Destruction: Temperatures exceeding 850°C (and often over 1,100°C) with a sufficient gas residence time are required to break the robust carbon-fluorine and carbon-chlorine bonds, ensuring complete destruction of the original molecule.

  • Prevention of Toxic Byproducts: These controlled conditions prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

  • Acid Gas Neutralization: The incineration process generates significant quantities of hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. A critical component of the disposal facility is a "flue gas scrubbing" system.[14] This system uses a basic reagent (e.g., lime slurry) to neutralize these corrosive acid gases, converting them into salts and water before they are released into the atmosphere.

DO NOT attempt to dispose of this chemical via evaporation in a fume hood, drain disposal, or by mixing it with general laboratory trash.[14][17][18] Such actions are illegal, environmentally irresponsible, and pose a significant safety risk.

Section 6: Regulatory Framework

In the United States, the disposal of 1,2-Dichlorotetrafluoropropene is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Spent halogenated solvents are specifically listed as hazardous wastes. Depending on their use, they typically fall under the following RCRA waste codes:

  • F001: Spent halogenated solvents used in degreasing.

  • F002: Spent halogenated solvents not used in degreasing.[19]

These codes signify that the waste is considered "listed hazardous waste" from its point of generation. It is imperative that your institution's waste management program adheres to all local, state, and federal regulations for the storage, transport, and documentation of this waste stream.

References

  • Indiana Department of Environmental Management. (n.d.). 1,2-DICHLOROPROPANE (C3H6Cl2) also known as Propylene Dichloride. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2-Dichloropropane | ToxFAQs™. Retrieved from [Link]

  • Suburban Testing Labs. (n.d.). Fact Sheet: 1,2-Dichloropropane. Retrieved from [Link]

  • Gouvernement du Québec. (n.d.). Fact sheet: 1,2-dichloropropane. Retrieved from [Link]

  • Scribd. (n.d.). 1,2-Dichloropropane Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 1,2-Dichloropropane. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Material Safety Data Sheet 1,2-Dichloropropane, 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Vapor Pressures, Mass Spectra and Thermal Decomposition Processes of Bis(2,2‐Dintropropyl)acetal (BDNPA) and Bis(2,2‐Dinitropropyl)formal (BDNPF). Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dichlorotetrafluoroethane. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Fluorine Notes. (n.d.). TRIFLUORO - 1,2 - DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Perspective on halogenated organic compounds. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Propylene dichloride. Retrieved from [Link]

  • Open Research Newcastle. (n.d.). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichlorotetrafluoropropene
Reactant of Route 2
Reactant of Route 2
1,2-Dichlorotetrafluoropropene
© Copyright 2026 BenchChem. All Rights Reserved.